(R)-3C4HPG
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZBCZTXSTWCIG-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424980 | |
| Record name | (R)-3-Carboxy-4-hydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13861-03-5, 55136-48-6 | |
| Record name | (αR)-α-Amino-3-carboxy-4-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13861-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-3-Carboxy-4-hydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-3-Carboxy-4-hydroxyphenylglycine: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-CHPG) is a key pharmacological tool in the study of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. This technical guide provides an in-depth overview of the biological activity of (R)-CHPG, with a focus on its action as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5). The document summarizes quantitative data, details experimental protocols for its study, and visualizes the core signaling pathways it modulates. While much of the literature utilizes the racemic mixture or the closely related compound (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG), this guide will focus on the activity profile relevant to the (R)-enantiomer where possible and specify the compound used in the cited studies.
Quantitative Data on Biological Activity
The biological activity of (R)-CHPG and related compounds is characterized by their binding affinity and functional potency at mGluR subtypes. The following tables summarize the available quantitative data.
Table 1: Binding Affinity and Potency of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) at mGluR Subtypes
| Receptor Subtype | Assay Type | Parameter | Value (µM) | Cell Type | Reference |
| mGluR1a | [3H]glutamate displacement | EC50 | 5 ± 1 | Baby Hamster Kidney (BHK) cells | [1] |
| mGluR1a | Phosphoinositide hydrolysis inhibition | IC50 | 15 ± 3 | BHK cells | [1] |
| mGluR2 | Forskolin-stimulated cAMP formation inhibition | EC50 | 21 ± 4 | BHK cells | [1] |
Table 2: Functional Potency (EC50) of (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) at Group I mGluRs
| Receptor Subtype | Assay | Parameter | Value (µM) | Expression System | Reference |
| mGluR5b | Calcium Current Inhibition | EC50 | ~60 | Rat Superior Cervical Ganglion (SCG) Neurons | [3] |
| mGluR1a | Calcium Current Inhibition | EC50 | ~70 | Rat SCG Neurons | [3] |
| mGluR1b | Calcium Current Inhibition | EC50 | ~100 | Rat SCG Neurons | [3] |
| mGluR2 | Calcium Current Inhibition | Activity | No effect at 1000 µM | Rat SCG Neurons | [3] |
| mGluR4 | Calcium Current Inhibition | Activity | No effect at 1000 µM | Rat SCG Neurons | [3] |
Signaling Pathways
Activation of mGluR5 by (R)-CHPG initiates a cascade of intracellular signaling events, primarily through its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[4][5][6][7]. IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These initial events lead to the modulation of downstream pathways, including the Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are crucial for mediating the long-term effects of mGluR5 activation.
mGluR5 Canonical Signaling Pathway
Downstream ERK and Akt Activation Pathways
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of (R)-CHPG and related mGluR5 agonists.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a test compound for mGluR5.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine), a selective mGluR5 antagonist.
-
Unlabeled competitor: Test compound (e.g., (R)-CHPG) and a known high-affinity ligand for determining non-specific binding (e.g., unlabeled MPEP at 10 µM).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-mGluR5 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled competitor at various concentrations.
-
50 µL of radioligand ([³H]MPEP) at a final concentration close to its Kd.
-
100 µL of the membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled MPEP) from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of (R)-CHPG in activating mGluR5-mediated calcium release.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Fura-2 AM or another suitable calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Test compound ((R)-CHPG) at various concentrations.
-
A fluorescence plate reader or microscope equipped for ratiometric calcium imaging.
Procedure:
-
Cell Plating:
-
Plate HEK293-mGluR5 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Gently wash the cells twice with HBSS to remove extracellular dye.
-
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Add the test compound ((R)-CHPG) at various concentrations and immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio as a measure of the change in intracellular calcium concentration.
-
Plot the peak change in fluorescence ratio as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of (R)-CHPG on ion channel activity modulated by mGluR5.
Materials:
-
Cultured neurons or acute brain slices expressing mGluR5.
-
Artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate extracellular solution for cultured neurons.
-
Intracellular solution for the patch pipette (e.g., containing K-gluconate, ATP, and GTP).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
(R)-CHPG.
Procedure:
-
Preparation:
-
Prepare acute brain slices or cultured neurons for recording.
-
-
Patching:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Recording:
-
In voltage-clamp mode, hold the cell at a specific potential (e.g., -70 mV).
-
Record baseline ion channel activity (e.g., calcium currents, potassium currents).
-
Perfuse the cell with a solution containing (R)-CHPG at a known concentration.
-
Record the changes in the ion channel currents in the presence of the agonist.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the currents before, during, and after agonist application.
-
Quantify the percentage of modulation (inhibition or potentiation) of the current by (R)-CHPG.
-
Western Blotting for ERK and Akt Phosphorylation
Objective: To detect the activation of downstream ERK and Akt signaling pathways following mGluR5 stimulation.
Materials:
-
Cultured cells or tissue homogenates.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with (R)-CHPG for a specified time (e.g., 5-15 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
-
In Vivo Administration via Stereotaxic Injection
Objective: To deliver (R)-CHPG directly into a specific brain region of a rodent model to study its in vivo effects.
Materials:
-
Anesthetized rodent (e.g., rat or mouse).
-
Stereotaxic apparatus.
-
Microsyringe pump and Hamilton syringe.
-
(R)-CHPG dissolved in a sterile vehicle (e.g., saline or aCSF).
Procedure:
-
Anesthesia and Mounting:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and determine the coordinates for the target brain region based on a stereotaxic atlas.
-
Drill a small hole in the skull at the target coordinates.
-
-
Injection:
-
Lower the injection needle to the desired depth.
-
Infuse (R)-CHPG at a slow, controlled rate (e.g., 0.1-0.5 µL/min).
-
Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow.
-
-
Post-operative Care:
-
Suture the incision and provide post-operative care, including analgesics.
-
Conclusion
(R)-3-Carboxy-4-hydroxyphenylglycine and its analogs are invaluable tools for dissecting the complex roles of mGluR5 in the central nervous system. This technical guide provides a foundational understanding of its biological activity, the signaling pathways it engages, and the experimental methodologies used for its characterization. A thorough understanding of these aspects is crucial for researchers and drug development professionals aiming to modulate mGluR5 for therapeutic benefit in a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate the specific binding kinetics of the (R)-enantiomer at mGluR5 and to further refine our understanding of the intricate signaling networks it governs.
References
- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoform-specific phosphorylation of metabotropic glutamate receptor 5 by protein kinase C (PKC) blocks Ca2+ oscillation and oscillatory translocation of Ca2+-dependent PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): An In-depth Technical Guide on its Role as a Glutamate Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Carboxy-4-hydroxyphenylglycine, systematically named (R)-5-(amino(carboxy)methyl)-2-hydroxybenzoic acid and commonly abbreviated as (R)-3C4HPG, is a phenylglycine derivative that has been investigated for its interaction with glutamate receptors. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its activity as a glutamate receptor ligand. The document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways. A significant focus is placed on the stereoselectivity of its interactions with metabotropic glutamate receptors (mGluRs), highlighting the pharmacological profile of its corresponding (S)-enantiomer to provide a complete picture.
Introduction to this compound and Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for mediating fast synaptic transmission and neuronal plasticity. These receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are further divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins, and their activation stimulates phospholipase C (PLC), leading to phosphoinositide hydrolysis and subsequent intracellular calcium mobilization.
-
Group II mGluRs (mGluR2 and mGluR3): These are coupled to Gi/Go proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to group II, these receptors are also coupled to Gi/Go proteins and inhibit adenylyl cyclase.
Phenylglycine derivatives have been instrumental in elucidating the function of these receptors. This guide focuses on the (R)-enantiomer of 3-Carboxy-4-hydroxyphenylglycine, a compound that has been studied in the context of its more active (S)-enantiomer.
Chemical Properties and Synthesis
This compound is an amino acid derivative with the chemical formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol [1]. Its structure features a phenyl ring substituted with a hydroxyl group, a carboxyl group, and an amino(carboxy)methyl group.
A general synthetic route to the core 2-hydroxy-5-aminobenzoic acid structure involves the Kolbe-Schmitt reaction of p-aminophenol.
Pharmacological Profile at Glutamate Receptors
The pharmacological activity of phenylglycine derivatives at mGluRs is highly stereoselective. Research has predominantly focused on the (S)-enantiomer and the racemic mixture of 4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG and (RS)-4C3HPG, respectively), which have demonstrated significant activity.
Activity of the (S)-enantiomer and Racemate
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) exhibits a mixed pharmacological profile, acting as a competitive antagonist at the group I metabotropic glutamate receptor 1a (mGluR1a) and as an agonist at the group II metabotropic glutamate receptor 2 (mGluR2)[2]. The racemic mixture, (RS)-4-carboxy-3-hydroxyphenylglycine, has been reported to be a weak agonist at metabotropic glutamate receptors in hippocampal slice cultures[3].
Activity of this compound
A key study by Hayashi et al. (1994) directly investigated the agonist and antagonist activities of a series of phenylglycine derivatives, including the (S)- and (R)-forms of 3-carboxy-4-hydroxyphenylglycine (3C4HPG), at cloned mGluR1, mGluR2, and mGluR4 subtypes. The study found that while (S)-3C4HPG was an effective agonist for mGluR2, the (R)-enantiomer showed no definite agonist activity on either mGluR1 or mGluR2. This suggests that This compound is the pharmacologically inactive enantiomer at these specific mGluR subtypes.
Quantitative Data
The available quantitative data primarily pertains to the (S)-enantiomer and the racemate. There is a lack of specific binding affinity (Ki) or functional potency (EC₅₀/IC₅₀) values for the (R)-enantiomer in the scientific literature, further supporting its likely inactivity.
| Compound | Receptor Subtype | Activity | Potency | Reference |
| This compound | mGluR1, mGluR2, mGluR4 | No reported activity | - | Hayashi et al., 1994 |
| (S)-4C3HPG | mGluR1a | Antagonist | IC₅₀ = 15 ± 3 µM (inhibition of glutamate-stimulated PI hydrolysis) | Thomsen et al., 1994[2] |
| mGluR2 | Agonist | EC₅₀ = 21 ± 4 µM (inhibition of forskolin-stimulated cAMP formation) | Thomsen et al., 1994[2] | |
| (RS)-4C3HPG | mGluR1α | Antagonist | K₈ = 29 µM (inhibition of glutamate-stimulated PI hydrolysis) | Thomsen & Suzdak, 1993[4] |
Signaling Pathways
Given that this compound is largely inactive, the following signaling pathway diagrams illustrate the mechanisms of action of its active (S)-enantiomer, which targets both group I and group II mGluRs.
Group I mGluR (mGluR1) Antagonism
Activation of mGluR1 by glutamate leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). As an antagonist, (S)-4C3HPG would block these downstream effects by preventing the initial activation of mGluR1 by glutamate.
Group II mGluR (mGluR2) Agonism
As an agonist at mGluR2, (S)-4C3HPG would activate the receptor, leading to the activation of the inhibitory G-protein (Gi). The α-subunit of the Gi protein then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).
Experimental Protocols
The following are generalized protocols for key experiments used to characterize ligands like this compound at metabotropic glutamate receptors. Specific conditions would need to be optimized for the particular cell line and receptor subtype being studied.
Radioligand Binding Assay (Competition Assay)
This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the mGluR subtype of interest.
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]LY341495 for group II mGluRs), and varying concentrations of the unlabeled test compound (this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
This assay measures the accumulation of inositol phosphates (IPs) following receptor activation.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the group I mGluR of interest and label them overnight with [³H]-myo-inositol.
-
Washing: Wash the cells to remove excess [³H]-myo-inositol.
-
Stimulation: Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with the agonist in the presence or absence of the test compound (this compound).
-
Extraction: Stop the reaction and extract the soluble inositol phosphates.
-
Separation: Separate the [³H]-inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted [³H]-IPs using scintillation counting.
-
Data Analysis: For antagonists, determine the IC₅₀ for the inhibition of agonist-stimulated IP accumulation.
This assay measures the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture: Culture cells expressing the group II or III mGluR of interest.
-
Stimulation: Pre-treat the cells with the test compound (this compound) and then stimulate adenylyl cyclase with forskolin.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: For agonists, determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.
Electrophysiology
Whole-cell patch-clamp recordings from cultured neurons or brain slices can be used to measure changes in membrane potential or synaptic currents in response to the application of this compound.
Methodology:
-
Preparation: Prepare acute brain slices or cultured neurons expressing the target mGluR.
-
Recording: Obtain whole-cell patch-clamp recordings from individual neurons.
-
Drug Application: Perfuse the slice or culture with a solution containing this compound.
-
Measurement: Record changes in membrane potential, firing rate, or synaptic currents (e.g., excitatory postsynaptic currents, EPSCs).
-
Analysis: Analyze the electrophysiological data to determine if the compound has any agonist or antagonist effects on neuronal activity.
Neuroprotective Potential
Ligands for metabotropic glutamate receptors have been investigated for their neuroprotective properties. Generally, antagonists of group I mGluRs and agonists of group II and III mGluRs have shown neuroprotective effects in various models of excitotoxicity and ischemia. Given that (S)-4C3HPG is an mGluR1 antagonist and an mGluR2 agonist, it has demonstrated neuroprotective effects. As this compound appears to be inactive at these receptors, it is not expected to exhibit significant neuroprotective activity through these mechanisms.
Conclusion
(R)-3-Carboxy-4-hydroxyphenylglycine (this compound) is the (R)-enantiomer of a pharmacologically active phenylglycine derivative. The available evidence strongly indicates that, in contrast to its (S)-enantiomer, this compound is largely inactive as a ligand for group I and group II metabotropic glutamate receptors. This highlights the critical importance of stereochemistry in the design and evaluation of drugs targeting mGluRs. While the (S)-enantiomer and the racemate have served as valuable pharmacological tools, this compound is primarily of interest as a negative control in studies investigating the stereoselectivity of mGluR ligands. Future research could explore its potential activity at other receptor subtypes or its use as a scaffold for the development of novel ligands. This guide provides a foundational understanding of this compound for researchers in the field of glutamate receptor pharmacology and drug development.
References
- 1. (S)-4-carboxy-3-hydroxyphenylglycine activates phosphatidyl inositol linked metabotropic glutamate receptors in different brain regions of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4C3HPG (RS-4-carboxy-3-hydroxyphenylglycine), a weak agonist at metabotropic glutamate receptors, occludes the action of trans-ACPD in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of (R)-3-Carboxy-4-hydroxyphenylglycine: An In-depth Technical Guide
An Examination of an Enantiomer within the Phenylglycine Class of Metabotropic Glutamate Receptor Ligands
Introduction
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a chiral molecule belonging to the phenylglycine class of compounds, which are known to interact with metabotropic glutamate receptors (mGluRs). These receptors are G-protein coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. While the pharmacological profile of its stereoisomer, (S)-3C4HPG, has been characterized to some extent, there is a notable scarcity of published data specifically detailing the quantitative pharmacology and signaling pathways associated with the (R)-enantiomer.
This technical guide provides a comprehensive overview of the pharmacology of the enantiomers of 3-carboxy-4-hydroxyphenylglycine, with a primary focus on the better-characterized (S)-enantiomer. By examining the structure-activity relationships within the phenylglycine class, we can infer the likely, though unconfirmed, pharmacological properties of this compound. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry.
Pharmacological Profile of 3-Carboxy-4-hydroxyphenylglycine Enantiomers
The pharmacological activity of phenylglycine derivatives at metabotropic glutamate receptors is highly dependent on their stereochemistry and the substitution pattern on the phenyl ring. The (S)-enantiomers of these compounds have been more extensively studied.
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)
(S)-3C4HPG exhibits a mixed pharmacological profile, acting as both an antagonist at Group I mGluRs and an agonist at Group II mGluRs.[1] Specifically, it has been shown to be an antagonist at mGluR1 and an agonist at mGluR2.[2]
Table 1: Quantitative Pharmacological Data for (S)-3C4HPG
| Receptor Subtype | Activity | Potency/Efficacy | Reference |
| mGluR1 | Antagonist | IC₅₀ ≈ 100 µM | Hayashi et al., 1994 |
| mGluR2 | Agonist | EC₅₀ ≈ 30 µM | Hayashi et al., 1994 |
Data is estimated from graphical representations in the cited literature.
(R)-3-Carboxy-4-hydroxyphenylglycine (this compound)
As of the latest literature review, specific quantitative data regarding the binding affinity (Kᵢ), potency (EC₅₀/IC₅₀), and efficacy of this compound at various mGluR subtypes are not available in published scientific literature. The seminal work by Hayashi and colleagues in 1994, which characterized a range of phenylglycine derivatives, focused on the (S)-enantiomers and did not provide quantitative data for the (R)-forms.[2]
Based on the general structure-activity relationships of phenylglycine derivatives, it is plausible that this compound may exhibit significantly different or weaker activity at mGluRs compared to its (S)-enantiomer. However, without empirical data, this remains speculative.
Experimental Protocols
The following experimental protocols are based on the methodologies described by Hayashi et al. (1994) for the characterization of phenylglycine derivatives at cloned mGluR subtypes expressed in Chinese Hamster Ovary (CHO) cells.[2] These methods are standard for determining the pharmacological activity of compounds at G-protein coupled receptors.
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are stably transfected with the cDNA encoding the desired metabotropic glutamate receptor subtype (e.g., mGluR1, mGluR2) using standard transfection techniques (e.g., calcium phosphate precipitation or lipofection).
-
Selection: Transfected cells are selected using an appropriate selection marker (e.g., G418) to establish a stable cell line expressing the receptor of interest.
Measurement of Phosphoinositide (PI) Hydrolysis (for Group I mGluRs, e.g., mGluR1)
This assay is used to determine the activity of compounds at Gq-coupled receptors, which stimulate the hydrolysis of phosphoinositides.
-
Cell Labeling: CHO cells stably expressing mGluR1 are plated in multi-well plates and incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Assay Initiation: The cells are washed to remove excess radiolabel and then pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Compound Addition:
-
Agonist Assay: Test compounds are added at various concentrations, and the cells are incubated for a specified period (e.g., 60 minutes).
-
Antagonist Assay: Cells are pre-incubated with the antagonist at various concentrations before the addition of a fixed concentration of a known agonist (e.g., L-glutamate).
-
-
Assay Termination and Measurement: The reaction is terminated by the addition of a strong acid (e.g., perchloric acid). The total inositol phosphates ([³H]IPs) are separated from the free myo-[³H]inositol using anion-exchange chromatography.
-
Data Analysis: The amount of [³H]IPs is quantified by liquid scintillation counting. Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Measurement of Cyclic AMP (cAMP) Formation (for Group II and III mGluRs, e.g., mGluR2)
This assay is used to determine the activity of compounds at Gi/o-coupled receptors, which inhibit adenylyl cyclase and thus reduce cAMP levels.
-
Cell Preparation: CHO cells stably expressing mGluR2 are plated in multi-well plates.
-
Assay Initiation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition:
-
Agonist Assay: Test compounds are added at various concentrations in the presence of an adenylyl cyclase stimulator (e.g., forskolin).
-
Antagonist Assay: Cells are pre-incubated with the antagonist at various concentrations before the addition of a fixed concentration of a known agonist (e.g., L-glutamate) and forskolin.
-
-
Assay Termination and Measurement: The reaction is terminated, and the cells are lysed. The intracellular cAMP concentration is determined using a competitive binding assay (e.g., a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA)).
-
Data Analysis: The amount of cAMP produced is measured, and dose-response curves are generated to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation (for agonists) or the IC₅₀ for the blockade of agonist-induced inhibition (for antagonists).
Signaling Pathways
The dual activity of (S)-3C4HPG at mGluR1 and mGluR2 implies its interaction with two distinct major intracellular signaling cascades.
Antagonism of the mGluR1 (Gq-coupled) Signaling Pathway
As an antagonist at mGluR1, (S)-3C4HPG blocks the canonical Gq-coupled signaling pathway.
Caption: Antagonism of the mGluR1 signaling pathway by (S)-3C4HPG.
Agonism of the mGluR2 (Gi/o-coupled) Signaling Pathway
As an agonist at mGluR2, (S)-3C4HPG activates the Gi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase.
References
An In-depth Technical Guide to (R)-3-Carboxy-4-hydroxyphenylglycine for Studying Synaptic Plasticity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and cognitive function. Two of the most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP) and Long-Term Depression (LTD). Metabotropic glutamate receptors (mGluRs), particularly the Group I subtypes (mGluR1 and mGluR5), are key modulators of these processes. Pharmacological tools that selectively target these receptors are invaluable for dissecting the molecular mechanisms of synaptic plasticity.
This guide focuses on (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) , a phenylglycine derivative used to investigate the role of Group I mGluRs in synaptic function. While much of the foundational literature has utilized the racemic mixture or the (S)-enantiomer, understanding the specific properties of the (R)-enantiomer is crucial for precise pharmacological studies. This document provides a comprehensive overview of the mechanism of action, relevant quantitative data from related compounds, detailed experimental protocols, and the signaling pathways modulated by this class of molecules.
Mechanism of Action: Targeting Group I mGluRs
This compound and its related compounds exert their effects by acting on Group I metabotropic glutamate receptors. Unlike ionotropic receptors, which form ion channels, mGluRs are G-protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.
-
Group I mGluR Activation: Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gαq/11 G-proteins.
-
Downstream Signaling: Activation of the Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular Effects: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated Ca2+, activates Protein Kinase C (PKC). These signaling events lead to the modulation of various ion channels and downstream effector proteins, ultimately altering neuronal excitability and synaptic strength.
The activation of this pathway by specific agonists is a common method for chemically inducing a form of LTD known as mGluR-LTD, which is crucial for studying synaptic weakening and its role in neural circuit refinement and memory.
Pharmacological Data
Precise quantitative data for this compound is not as widely published as for other phenylglycine derivatives. However, data from the racemic mixture (DL-4C3HPG) and related, extensively studied Group I mGluR agonists provide a valuable reference for experimental design.
| Compound | Receptor Target(s) | Action | Potency / Affinity | Reference Assay |
| (DL)-4C3HPG | mGluR1α | Competitive Antagonist | KB = 29 µM | PI Hydrolysis Inhibition[1] |
| (S)-4C3HPG | Group I mGluRs | Agonist | - | PI Hydrolysis Activation |
| (S)-3,5-DHPG | mGluR1 / mGluR5 | Selective Agonist | Ki = 0.9 µM (mGluR1a), 3.9 µM (mGluR5a) | Radioligand Binding |
| (1S,3R)-ACPD | Group I / II mGluRs | Agonist | EC50 = 25 µM | PI Hydrolysis[2] |
| Quisqualic Acid | mGluRs / AMPA/Kainate | Agonist | EC50 = 15 µM | PI Hydrolysis[2] |
Note: The pharmacology of phenylglycine derivatives can be complex, with enantiomers sometimes exhibiting different or opposing actions (agonist vs. antagonist). Initial dose-response experiments are critical to characterize the specific effect of this compound in any new experimental system.
Applications in Synaptic Plasticity Research
The primary application of Group I mGluR agonists like this compound is the chemical induction of Long-Term Depression (mGluR-LTD). This allows researchers to study the mechanisms of synaptic weakening independent of the complex stimulation protocols required for electrically-induced LTD.
Key research questions addressed using these compounds include:
-
Locus of Expression: Determining whether LTD is expressed presynaptically (via reduced neurotransmitter release) or postsynaptically (via endocytosis of AMPA receptors).
-
Protein Synthesis Dependence: Investigating the requirement of new protein synthesis for the maintenance of LTD.
-
Crosstalk with other Receptors: Studying the interaction between mGluRs and other receptors, such as NMDA receptors, in modulating synaptic strength.
Recent studies using the related agonist DHPG have revealed that the locus of LTD expression can be dependent on agonist concentration and the co-activation of NMDA receptors.
Experimental Protocols
The following are generalized protocols for using this compound to study mGluR-LTD in acute brain slices. Specific parameters should be optimized for the brain region and developmental stage being studied.
This protocol outlines the workflow for a typical electrophysiology experiment.
-
Animal Anesthesia and Perfusion: Anesthetize the animal (e.g., rodent) according to approved institutional protocols. Perform transcardial perfusion with ice-cold, oxygenated (95% O₂, 5% CO₂) NMDG-based cutting solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome stage submerged in ice-cold cutting solution. Prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus).
-
Slice Recovery: Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (ACSF) oxygenated with 95% O₂ / 5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfusing with oxygenated ACSF at 30-32°C.
-
Using a glass microelectrode, obtain whole-cell patch-clamp recordings from a target neuron or place an electrode in the dendritic layer for field excitatory postsynaptic potential (fEPSP) recordings.
-
Place a stimulating electrode to evoke synaptic responses.
-
-
Baseline Recording: Record stable baseline synaptic responses (e.g., every 30 seconds) for at least 20-30 minutes.
-
Drug Application: Switch the perfusion to ACSF containing the desired concentration of this compound. Apply the drug for 5-10 minutes.
-
Washout and Post-Drug Recording: Switch the perfusion back to standard ACSF and record the synaptic responses for at least 60 minutes to determine if a stable depression (LTD) is induced.
-
Data Analysis: Normalize the post-drug responses to the pre-drug baseline. A sustained reduction in the response amplitude indicates the induction of LTD.
This biochemical assay directly measures the activation of the Gq-PLC signaling pathway.
-
Tissue Preparation: Prepare brain slices or cultured cells as the experimental model.
-
Labeling: Pre-incubate the tissue/cells with [³H]-myo-inositol for 60-90 minutes to allow for its incorporation into membrane phosphoinositides.
-
Stimulation: Wash the preparation and incubate with various concentrations of this compound in the presence of LiCl (which blocks the breakdown of inositol phosphates).
-
Extraction: Terminate the reaction by adding a quenching agent like trichloroacetic acid.
-
Separation and Quantification: Separate the generated [³H]-inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography.
-
Analysis: Quantify the amount of radioactivity in the inositol phosphate fraction using liquid scintillation counting. An increase in [³H]-inositol phosphates indicates agonist activity at Gq-coupled receptors.
Conclusion
This compound is a valuable pharmacological agent for probing the function of Group I metabotropic glutamate receptors in the central nervous system. Its ability to modulate the Gq-PLC signaling cascade allows for the targeted induction of mGluR-dependent long-term depression, providing a powerful model for studying the molecular underpinnings of synaptic weakening. While quantitative data for this specific enantiomer is sparse, the extensive literature on related phenylglycine derivatives provides a strong foundation for its use. By employing the detailed electrophysiological and biochemical protocols outlined in this guide, researchers and drug development professionals can effectively utilize this compound to investigate the complex role of mGluR signaling in synaptic plasticity, cognition, and neurological disease.
References
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): A Technical Overview of its Discovery and Synthesis in the Context of Metabotropic Glutamate Receptor 8 Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of (R)-3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG), a phenylglycine derivative with potential activity at metabotropic glutamate receptors (mGluRs). While specific research on the (R)-enantiomer is limited in publicly available literature, this document consolidates the existing knowledge on related phenylglycine compounds, particularly focusing on their roles as mGluR ligands. The information presented herein is intended to serve as a foundational resource for researchers in neuroscience and drug development.
Discovery and Development of Phenylglycine Derivatives as mGluR Ligands
The discovery of phenylglycine derivatives as ligands for metabotropic glutamate receptors marked a significant milestone in neuropharmacology. These compounds have been instrumental in elucidating the physiological roles of various mGluR subtypes. Notably, the stereochemistry of these molecules plays a crucial role in their affinity and efficacy at different receptors.
Within this class, (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG) has emerged as a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8).[1][2] mGluR8, a member of the group III mGluRs, is predominantly located presynaptically and is involved in the modulation of neurotransmitter release. The discovery of selective agonists like (S)-3,4-DCPG has enabled detailed investigation into the therapeutic potential of targeting mGluR8 for various neurological and psychiatric disorders.
While the (S)-enantiomer of 3,4-dicarboxyphenylglycine is well-characterized, information regarding the specific discovery and pharmacological profile of this compound is scarce. Structure-activity relationship (SAR) studies on phenylglycine derivatives have generally indicated that the (S)-enantiomers are more active at group II and III mGluRs. For instance, (S)-3C4HPG has been reported to act as an agonist at mGluR2.
Synthesis of Phenylglycine Derivatives
The synthesis of phenylglycine derivatives can be achieved through various methods, including the Strecker synthesis and asymmetric synthesis routes to obtain enantiomerically pure compounds.
General Synthetic Approaches:
-
Racemic Synthesis: Traditional methods often yield a racemic mixture of the phenylglycine derivative. These methods typically involve the condensation of an appropriately substituted benzaldehyde with a source of cyanide and ammonia or an ammonium salt, followed by hydrolysis.
-
Asymmetric Synthesis: To obtain specific enantiomers, such as this compound, asymmetric synthesis strategies are employed. These can include:
-
Chiral auxiliaries: Utilizing a chiral auxiliary to direct the stereoselective formation of the desired enantiomer.
-
Catalytic asymmetric synthesis: Employing a chiral catalyst to induce enantioselectivity in the key bond-forming reaction.
-
Enzymatic resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
-
Chiral chromatography: Separating the enantiomers of a racemic mixture using a chiral stationary phase.
-
Quantitative Data on Phenylglycine Derivatives at mGluRs
The following table summarizes the available quantitative data for the activity of (S)-3,4-DCPG and other relevant phenylglycine derivatives at various metabotropic glutamate receptors. It is important to note that no specific quantitative data for the activity of this compound at mGluR8 has been found in the reviewed literature.
| Compound | Receptor Subtype | Activity | Potency (EC50/IC50) |
| (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) | mGluR8a | Agonist | 31 nM |
| (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) | mGluR2 | Agonist | ~10 µM |
| (RS)-PPG | mGluR8a | Agonist | 0.2 µM |
| L-AP4 | mGluR8 | Agonist | 0.29 µM |
Signaling Pathways and Experimental Workflows
Group III mGluR Signaling Pathway
Metabotropic glutamate receptor 8, as a member of the group III mGluRs, is typically coupled to Gi/o proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway plays a crucial role in modulating synaptic transmission.
Caption: Agonist binding to mGluR8 activates Gi/o, inhibiting adenylyl cyclase and reducing cAMP.
Experimental Workflow for Pharmacological Evaluation
The pharmacological characterization of a novel compound like this compound at mGluRs typically follows a standardized workflow. This involves a series of in vitro and in vivo assays to determine the compound's potency, selectivity, and functional effects.
Caption: A typical workflow for the pharmacological evaluation of a novel mGluR agonist.
Structure-Activity Relationship of Phenylglycine Derivatives
The biological activity of phenylglycine derivatives at mGluRs is highly dependent on their chemical structure. The following diagram illustrates the key structural features that influence their agonist or antagonist properties and receptor selectivity.
Caption: Key structural features determining the activity of phenylglycine derivatives at mGluRs.
Conclusion
While (R)-3-carboxy-4-hydroxyphenylglycine is a structurally defined compound, its specific discovery and pharmacological characterization as an mGluR8 agonist are not well-documented in the available scientific literature. The focus of research has predominantly been on the (S)-enantiomers of related phenylglycine derivatives, such as (S)-3,4-DCPG, which has been established as a selective mGluR8 agonist. This technical guide has provided a comprehensive overview of the broader context of phenylglycine derivatives as mGluR ligands, including general synthetic strategies and structure-activity relationships. Further research is required to elucidate the specific biological profile of this compound and its potential as a pharmacological tool or therapeutic agent. Researchers interested in this specific compound may need to undertake de novo synthesis and pharmacological evaluation to determine its properties.
References
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): An In-depth Technical Guide on its Effects on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a phenylglycine derivative that acts as a modulator of metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors pivotal in regulating neuronal excitability and synaptic transmission throughout the central nervous system. This document provides a comprehensive technical overview of the effects of this compound on neuronal excitability, consolidating available pharmacological data, outlining detailed experimental methodologies for its study, and illustrating the core signaling pathways involved. This compound exhibits a dual pharmacological profile, acting as an antagonist of Group I mGluRs and an agonist of Group II mGluRs. This dual action allows it to finely tune neuronal activity, offering a complex but potentially powerful tool for therapeutic intervention in neurological disorders characterized by excitability imbalances.
Introduction
Metabotropic glutamate receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and their activation leads to neuronal excitation. Conversely, Group II (mGluR2 and mGluR3) and Group III mGluRs are often found presynaptically and their activation tends to inhibit neurotransmitter release, thereby reducing neuronal excitability[1].
This compound's unique profile as a Group I antagonist and Group II agonist suggests it can dampen neuronal hyperexcitability through two distinct mechanisms: blocking the excitatory signaling of Group I receptors and promoting the inhibitory effects of Group II receptors. This makes it a compound of significant interest for conditions such as epilepsy, neuropathic pain, and anxiety disorders.
Pharmacological Profile of this compound
This compound is the (R)-enantiomer of 3-Carboxy-4-hydroxyphenylglycine. While much of the early research focused on the S-enantiomer, (S)-3C4HPG, which is a potent Group II mGluR agonist and a weak Group I mGluR antagonist, the R-enantiomer also possesses significant activity at these receptors.
Interaction with Group I mGluRs
As an antagonist of Group I mGluRs, this compound is expected to block the downstream signaling cascades initiated by the activation of mGluR1 and mGluR5. This includes the inhibition of phospholipase C (PLC) activation, which in turn would prevent the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) would therefore be attenuated.
Interaction with Group II mGluRs
Conversely, as a Group II mGluR agonist, this compound activates mGluR2 and mGluR3. This activation is coupled to the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of downstream effectors such as protein kinase A (PKA). Activation of Group II mGluRs also leads to the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels, which collectively act to reduce presynaptic neurotransmitter release.
Effects on Neuronal Excitability: Quantitative Data
While specific quantitative data for the effects of this compound on neuronal firing rates and membrane potential are not extensively available in the public domain, its effects can be inferred from its pharmacological profile. The following tables summarize the expected effects based on its action on Group I and Group II mGluRs, with illustrative data from studies using selective ligands for these receptor groups.
| Parameter | Expected Effect of this compound | Mechanism |
| Neuronal Firing Rate | Decrease | Antagonism of excitatory Group I mGluRs and agonism of inhibitory Group II mGluRs. |
| Resting Membrane Potential | Hyperpolarization or stabilization | Agonism of Group II mGluRs can lead to the opening of potassium channels, causing hyperpolarization. Antagonism of tonic Group I mGluR activity could also contribute to stabilization. |
| Excitatory Postsynaptic Potentials (EPSPs) | Decrease in amplitude | Primarily through the agonistic effect on presynaptic Group II mGluRs, which inhibits glutamate release. |
| Inhibitory Postsynaptic Potentials (IPSPs) | Potential for indirect modulation | Effects on IPSPs are likely to be complex and circuit-dependent. |
Note: The quantitative values in the following tables are illustrative and based on the actions of selective Group I antagonists and Group II agonists. Specific values for this compound would require direct experimental determination.
Table 1: Illustrative Quantitative Effects of Group I mGluR Antagonism on Neuronal Excitability
| Parameter | Agonist-Induced Change (e.g., with DHPG) | Change with Group I Antagonist (e.g., LY367385) | Reference Neuron Type |
| Membrane Depolarization | ~5-15 mV | Blockade of depolarization | Hippocampal CA1 Pyramidal Neurons |
| EPSP Amplitude | - | Attenuation of mGluR1-mediated potentiation | Cortical Neurons |
| Afterhyperpolarization | Reduction | Prevention of reduction | Thalamic Neurons |
Table 2: Illustrative Quantitative Effects of Group II mGluR Agonism on Neuronal Excitability
| Parameter | Change with Group II Agonist (e.g., LY379268) | Reference Neuron Type |
| EPSC Amplitude | ~20-50% reduction | Corticostriatal Neurons |
| Paired-Pulse Facilitation | Increase | Hippocampal CA3-CA1 Synapse |
| Spontaneous EPSC Frequency | Decrease | Amygdala Neurons |
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of this compound on neuronal excitability using brain slice electrophysiology.
Acute Brain Slice Preparation
-
Anesthesia and Decapitation: Anesthetize a rodent (e.g., Sprague-Dawley rat, P21-P35) with isoflurane and decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Slicing Solution (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 7 MgCl2, 0.5 CaCl2.
-
-
Slicing: Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, cortex) using a vibratome.
-
Recovery: Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, then maintain at room temperature.
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 MgCl2, 2 CaCl2.
-
Whole-Cell Patch-Clamp Recording
-
Slice Transfer: Place a single brain slice in the recording chamber under a microscope and perfuse with oxygenated aCSF at 2-3 ml/min.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill with an internal solution.
-
K-gluconate based internal solution (for current-clamp): (in mM) 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, pH 7.3.
-
-
Cell Targeting: Identify a neuron for recording (e.g., a pyramidal neuron in the CA1 region of the hippocampus).
-
Gigaohm Seal Formation: Approach the neuron with the patch pipette while applying positive pressure. Upon contact, release the pressure to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Acquisition:
-
Current-Clamp: Record membrane potential, resting membrane potential, and action potential firing in response to current injections. Apply this compound to the bath and observe changes in these parameters.
-
Voltage-Clamp: Clamp the neuron at a holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs) or at 0 mV for inhibitory postsynaptic currents (IPSCs). Stimulate presynaptic fibers and record evoked currents before and after application of this compound.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Antagonism of Group I mGluR Signaling
Caption: this compound antagonism of Group I mGluR signaling pathway.
Agonism of Group II mGluR Signaling
Caption: this compound agonism of Group II mGluR signaling pathway.
Experimental Workflow for Assessing this compound Effects
Caption: Experimental workflow for electrophysiological analysis.
Conclusion
This compound represents a valuable pharmacological tool for the investigation of metabotropic glutamate receptor function and holds potential as a therapeutic agent. Its dual action as a Group I mGluR antagonist and a Group II mGluR agonist provides a multifaceted mechanism for dampening neuronal hyperexcitability. Further research, particularly quantitative electrophysiological studies, is necessary to fully elucidate its potency, efficacy, and potential clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
Investigating the Potential Neuroprotective Role of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a phenylglycine derivative whose role in neuroprotection remains largely unexplored. This technical guide provides a comprehensive overview of the rationale for investigating its potential neuroprotective effects, primarily based on the established role of metabotropic glutamate receptor (mGluR) antagonists in mitigating neuronal damage. While direct evidence for the neuroprotective activity of this compound is currently lacking in the scientific literature, this document outlines the theoretical framework, key experimental methodologies, and relevant signaling pathways that would be central to such an investigation. The information presented is grounded in the broader context of neuroprotection conferred by mGluR1 antagonists and serves as a roadmap for future research into the therapeutic potential of this compound.
Introduction: The Rationale for Investigating this compound in Neuroprotection
Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a critical role in synaptic plasticity, learning, and memory. However, excessive glutamate release and subsequent overactivation of its receptors can lead to excitotoxicity, a key pathological process in various neurodegenerative diseases and acute brain injuries.[1][2] Metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors, are crucial modulators of glutamatergic neurotransmission.[3] The mGluR family is divided into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[2]
Group I mGluRs, which include mGluR1 and mGluR5, are typically located postsynaptically and are coupled to phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization.[4] Overactivation of Group I mGluRs has been implicated in the amplification of excitotoxic neuronal death.[2] Consequently, the antagonism of these receptors, particularly mGluR1, has emerged as a promising strategy for neuroprotection.[2][5]
This compound belongs to the phenylglycine class of compounds, many of which are known to interact with mGluRs.[3] While its direct neuroprotective effects have not been documented, its chemical structure warrants investigation into its potential as an mGluR antagonist and, by extension, a neuroprotective agent. This guide outlines the necessary steps to explore this potential.
Pharmacological Profile of Phenylglycine Derivatives at mGluRs
The pharmacological activity of phenylglycine derivatives is highly dependent on their stereochemistry and substitution patterns. A key study by Hayashi et al. (1994) investigated the agonist and antagonist activities of several phenylglycine derivatives, including the (S)- and (R)-enantiomers of 3-carboxy-4-hydroxyphenylglycine (3C4HPG), at cloned mGluR1, mGluR2, and mGluR4 subtypes. The findings for the enantiomers of 3C4HPG are summarized below.
| Compound | Receptor Subtype | Activity | Potency/Efficacy |
| (S)-3C4HPG | mGluR1 | Antagonist | Effective antagonism of L-glutamate action. |
| mGluR2 | Agonist | Effective agonist. | |
| This compound | mGluR1 | No definite agonist or antagonist activity | Not reported |
| mGluR2 | No definite agonist activity | Not reported | |
| mGluR4 | No definite agonist activity | Not reported | |
| (Data sourced from Hayashi et al., 1994)[3] |
It is crucial to note that this study did not find significant activity for this compound at the tested mGluR subtypes. However, this does not preclude the possibility of activity at other mGluR subtypes or through different mechanisms. Further pharmacological characterization is a critical first step in investigating its neuroprotective potential.
Investigating the Neuroprotective Effects of this compound: Experimental Protocols
To assess the potential neuroprotective properties of this compound, a series of well-established in vitro and in vivo experimental models can be employed. The following protocols are representative of those used to evaluate the neuroprotective efficacy of mGluR antagonists.
In Vitro Neuroprotection Assays
In vitro models provide a controlled environment to assess the direct effects of a compound on neuronal survival following an excitotoxic insult.
This assay evaluates the ability of a compound to protect primary neurons from glutamate-induced cell death.
Methodology:
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and cultured in neurobasal medium supplemented with B27 and L-glutamine.
-
Compound Pre-treatment: After 7-10 days in vitro, neurons are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Excitotoxic Insult: Neurons are then exposed to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Washout and Incubation: The glutamate-containing medium is replaced with fresh, compound-containing medium, and the cells are incubated for 24 hours.
-
Assessment of Cell Viability: Neuronal viability is quantified using methods such as the MTT assay (measures mitochondrial activity) or by measuring lactate dehydrogenase (LDH) release into the culture medium (indicates cell membrane damage).
This model more closely mimics the cellular organization of the brain and allows for the study of neuroprotection in a more physiologically relevant context.
Methodology:
-
Slice Preparation: Hippocampal slices (300-400 µm thick) are prepared from postnatal day 7-10 rat pups and cultured on semi-permeable membrane inserts.
-
Compound Treatment: Slices are treated with this compound before, during, or after the ischemic insult.
-
Oxygen-Glucose Deprivation (OGD): To simulate ischemia, slices are transferred to a glucose-free medium and placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 30-60 minutes).
-
Reperfusion: Slices are returned to normal culture conditions (oxygenated, glucose-containing medium) with or without the test compound.
-
Assessment of Neuronal Damage: After 24-72 hours of reperfusion, neuronal damage is assessed by staining with a fluorescent dye such as propidium iodide (PI), which enters and stains the nuclei of dead or dying cells. The area of PI uptake in specific hippocampal regions (e.g., CA1) is quantified.
In Vivo Neuroprotection Models
In vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism context, taking into account factors like bioavailability and blood-brain barrier penetration.
The MCAO model is a widely used animal model of stroke.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction of Ischemia: The middle cerebral artery is occluded, typically by inserting a filament into the internal carotid artery. The occlusion can be transient (e.g., 90 minutes) followed by reperfusion, or permanent.
-
Compound Administration: this compound would be administered at various doses and time points (before, during, or after ischemia) via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Neurological Assessment: Neurological deficits are assessed at various time points post-ischemia using a standardized neurological scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24-72 hours post-ischemia), animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.
Potential Signaling Pathways Involved in this compound-Mediated Neuroprotection
Should this compound be found to exhibit mGluR1 antagonist activity, its neuroprotective effects would likely be mediated through the modulation of downstream signaling pathways. Antagonism of mGluR1 can prevent the over-activation of these pathways, thereby reducing excitotoxic damage.
Inhibition of the Phospholipase C (PLC) Pathway
The canonical signaling pathway for mGluR1 involves the activation of PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By blocking mGluR1, this compound could prevent this cascade, thereby attenuating the pathological rise in intracellular calcium that is a hallmark of excitotoxicity.[4]
Caption: Inhibition of the mGluR1-PLC-IP3 signaling pathway by this compound.
Modulation of GABAergic Neurotransmission
Studies have shown that mGluR1 antagonists can enhance GABAergic synaptic transmission.[1][6] By potentiating the activity of GABA, the main inhibitory neurotransmitter in the brain, this compound could counteract the excessive excitation that underlies excitotoxicity. This enhancement of inhibitory tone would contribute to a neuroprotective effect.
Caption: Potential modulation of GABAergic transmission by this compound.
Workflow for Investigating this compound Neuroprotection
A logical workflow for the investigation of this compound's neuroprotective potential would proceed from initial pharmacological characterization to in vivo efficacy studies.
Caption: Proposed workflow for investigating this compound neuroprotection.
Conclusion and Future Directions
While direct evidence for the neuroprotective role of this compound is currently absent from the scientific literature, its classification as a phenylglycine derivative provides a strong rationale for its investigation as a potential mGluR antagonist and neuroprotective agent. The established link between Group I mGluR antagonism and neuroprotection offers a clear therapeutic hypothesis to be tested.
Future research should focus on a comprehensive pharmacological profiling of this compound across all mGluR subtypes to identify its primary molecular target(s). Subsequent evaluation in robust in vitro and in vivo models of neuronal injury, as outlined in this guide, will be critical to determine its efficacy as a neuroprotective compound. Elucidation of the specific signaling pathways modulated by this compound will not only provide mechanistic insights but also aid in the identification of biomarkers for its activity. Should these investigations yield positive results, this compound could represent a novel candidate for the development of therapies for a range of neurological disorders characterized by excitotoxic cell death.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are mGluR1 antagonists and how do they work? [synapse.patsnap.com]
- 6. The Neuroprotective Effects of mGlu1 Receptor Antagonists Are Mediated by an Enhancement of GABAergic Synaptic Transmission via a Presynaptic CB1 Receptor Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): A Deep Dive into its Utility for mGluR Subtype Research
Foreword: While the field of metabotropic glutamate receptor (mGluR) pharmacology is extensive, specific and detailed research on the (R)-enantiomer of 3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is limited in publicly available scientific literature. Much of the existing research on 3C4HPG focuses on the (S)-enantiomer or the racemic mixture, which exhibit distinct pharmacological profiles. This guide, therefore, aims to provide a comprehensive overview based on the available information regarding phenylglycine derivatives and extrapolates potential areas of investigation for this compound as a tool for studying mGluR subtypes. It is important for researchers to note that the detailed quantitative data, specific experimental protocols, and signaling pathways for this compound remain largely uncharacterized.
Introduction to Phenylglycine Derivatives and mGluRs
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. The development of selective ligands for these receptors is paramount for elucidating their physiological and pathological functions.
Phenylglycine derivatives have emerged as a significant class of compounds for probing mGluR function. The stereochemistry of these molecules, particularly at the α-carbon, is a critical determinant of their activity, often dictating whether they act as agonists or antagonists at specific mGluR subtypes.
The Enantiomers of 3C4HPG: A Tale of Two Molecules
Studies on the enantiomers of 3C4HPG have highlighted the stereospecificity of their interactions with mGluRs. While comprehensive data on the (R)-enantiomer is scarce, research on the (S)-enantiomer provides a valuable comparative framework.
-
(S)-3C4HPG: This enantiomer has been characterized as a potent agonist at Group II mGluRs (mGluR2 and mGluR3) and an antagonist at Group I mGluRs (specifically mGluR1).[1] This dual activity makes (S)-3C4HPG a useful tool for dissecting the roles of these receptor groups in various neuronal processes.
-
This compound: The pharmacological profile of this compound is not well-documented. Based on the structure-activity relationships of related phenylglycine derivatives, it is plausible that this compound possesses a distinct selectivity and activity profile at mGluR subtypes. For instance, in the related compound (RS)-3,4-dicarboxyphenylglycine ((RS)-3,4-DCPG), the (R)-enantiomer is responsible for its activity as an antagonist at AMPA receptors, while the (S)-enantiomer is a potent and selective agonist at mGluR8. This underscores the importance of studying the individual enantiomers of these compounds.
Potential Research Applications of this compound
Given the lack of specific data, the following sections outline hypothetical experimental approaches and potential signaling pathways that could be investigated using this compound, based on the general understanding of mGluR pharmacology.
Characterizing the Pharmacological Profile of this compound
To establish this compound as a useful research tool, its pharmacological profile needs to be thoroughly characterized.
Data Presentation: Hypothetical Pharmacological Profile of this compound
The following table is a template that researchers would need to populate with experimental data.
| mGluR Subtype | Binding Affinity (Ki) | Potency (EC50/IC50) | Efficacy (% of Glutamate Response) | Activity (Agonist/Antagonist) |
| Group I | ||||
| mGluR1 | Data Needed | Data Needed | Data Needed | Data Needed |
| mGluR5 | Data Needed | Data Needed | Data Needed | Data Needed |
| Group II | ||||
| mGluR2 | Data Needed | Data Needed | Data Needed | Data Needed |
| mGluR3 | Data Needed | Data Needed | Data Needed | Data Needed |
| Group III | ||||
| mGluR4 | Data Needed | Data Needed | Data Needed | Data Needed |
| mGluR6 | Data Needed | Data Needed | Data Needed | Data Needed |
| mGluR7 | Data Needed | Data Needed | Data Needed | Data Needed |
| mGluR8 | Data Needed | Data Needed | Data Needed | Data Needed |
Experimental Protocols for Characterization
Detailed methodologies would be required to obtain the data for the table above.
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for each mGluR subtype.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human or rat mGluR subtypes.
-
A suitable radioligand for each mGluR subtype (e.g., [³H]quisqualate for Group I, [³H]LY341495 for Group II, [³H]L-AP4 for Group III).
-
This compound of high purity.
-
Incubation buffer, filtration apparatus, and scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
-
Experimental Protocol: Functional Assays
-
Objective: To determine the potency (EC50 or IC50) and efficacy of this compound at each mGluR subtype.
-
Methods:
-
Group I mGluRs (mGluR1, mGluR5): Measure the mobilization of intracellular calcium using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) in cells expressing the receptor.
-
Group II (mGluR2, mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): Measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation using a commercially available cAMP assay kit.
-
-
Procedure:
-
Agonist activity: Apply increasing concentrations of this compound to the cells and measure the response.
-
Antagonist activity: Pre-incubate the cells with increasing concentrations of this compound before stimulating with a known concentration of an appropriate mGluR agonist (e.g., glutamate or a subtype-selective agonist).
-
Analyze the concentration-response data to determine EC50 or IC50 values.
-
Investigating Downstream Signaling Pathways
Once the primary activity of this compound at a specific mGluR subtype is established, further experiments can elucidate the downstream signaling pathways it modulates.
Mandatory Visualization: Generic mGluR Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for each mGluR group. The specific pathways modulated by this compound would need to be experimentally determined.
Caption: Canonical Group I mGluR Signaling Pathway.
Caption: Canonical Group II & III mGluR Signaling Pathway.
Experimental Workflow: Investigating this compound's Effect on Signaling
Caption: Workflow for studying signaling effects.
Synthesis of this compound
Conclusion and Future Directions
This compound represents a potentially valuable but currently under-investigated tool for the study of metabotropic glutamate receptors. The clear structure-activity relationships observed for other phenylglycine derivatives strongly suggest that this compound will have a distinct pharmacological profile from its (S)-enantiomer.
Future research should focus on:
-
Enantioselective synthesis: Developing a robust and scalable synthesis for enantiomerically pure this compound.
-
Comprehensive pharmacological characterization: Determining the binding affinity, potency, and efficacy of this compound across all mGluR subtypes.
-
In vitro and in vivo studies: Utilizing this compound in cellular and animal models to elucidate its effects on neuronal function and its potential as a therapeutic agent.
-
Investigation of signaling pathways: Identifying the specific intracellular signaling cascades modulated by this compound upon binding to its target receptor(s).
The thorough characterization of this compound will undoubtedly contribute to a more complete understanding of the complex pharmacology of metabotropic glutamate receptors and may pave the way for the development of novel therapeutics for neurological and psychiatric disorders.
References
(R)-3-Carboxy-4-hydroxyphenylglycine: A Technical Guide to its Application as a Stereoselective Tool in Glutamate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a rigidified analog of the neurotransmitter glutamate. While its counterpart, the (S)-enantiomer, exhibits significant activity at metabotropic glutamate receptors (mGluRs), this compound is notable for its relative lack of activity at these same receptors. This stereoselectivity makes this compound an invaluable tool in basic research, primarily serving as a negative control to delineate the specific effects of (S)-3C4HPG and to demonstrate the stereospecificity of mGluR interactions. This guide provides an in-depth overview of the known pharmacological properties of both enantiomers, highlighting the utility of this compound in elucidating the function of metabotropic glutamate receptors.
Core Pharmacological Data
The primary application of this compound in research stems from its comparison with the pharmacologically active (S)-enantiomer. The following tables summarize the quantitative data available for (S)-3C4HPG, which underscores the inactivity of the (R)-form.
Table 1: Agonist and Antagonist Activity of 3C4HPG Enantiomers at Metabotropic Glutamate Receptors
| Compound | Receptor Subtype | Activity | Potency (EC50/IC50/pA2) | Reference |
| (S)-3C4HPG | mGluR1 | Antagonist | pA2 = 4.38 | [1][2] |
| mGluR2 | Agonist | EC50 reported as less potent than (S)-4C3HPG | [1][2] | |
| This compound | mGluR1 | Inactive | No definite agonist or antagonist activity reported | [1][2] |
| mGluR2 | Inactive | No definite agonist activity reported | [1][2] |
Table 2: Rank Order of Agonist Potency at mGluR2
| Rank | Compound |
| 1 | L-Glutamate |
| 2 | (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) |
| 3 | (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) |
| 4 | (S)-4-Carboxyphenylglycine ((S)-4CPG) |
| Source: Adapted from Hayashi et al., 1994[1][2] |
Signaling Pathways
Metabotropic glutamate receptors are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. They are broadly classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins, and their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). (S)-3C4HPG acts as an antagonist at mGluR1, thus blocking this pathway when activated by an agonist like glutamate.[1][2]
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gi/Go proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. (S)-3C4HPG is an agonist at mGluR2 and therefore activates this inhibitory pathway.[1][2]
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also coupled to Gi/Go proteins and their activation leads to the inhibition of adenylyl cyclase. There is no reported activity of (R)- or (S)-3C4HPG at Group III mGluRs.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not available due to its limited application. However, the characterization of its counterpart, (S)-3C4HPG, involved standard pharmacological assays. The following are generalized methodologies for the key experiments cited in the literature for phenylglycine derivatives.
Phosphoinositide Hydrolysis Assay (for Group I mGluR Antagonism)
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to determine the antagonist activity of a compound at Gq-coupled receptors like mGluR1.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the mGluR1 subtype are cultured in an appropriate medium.
-
Radiolabeling: Cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pool.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the antagonist ((S)-3C4HPG) or the negative control (this compound).
-
Agonist Stimulation: A fixed concentration of an agonist (e.g., L-glutamate) is added to stimulate the receptor.
-
Extraction and Quantification: The reaction is terminated, and the accumulated [³H]inositol phosphates are separated by ion-exchange chromatography and quantified using liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced IP accumulation is determined, and IC50 or pA2 values are calculated.
cAMP Formation Assay (for Group II mGluR Agonism)
This assay measures the inhibition of adenylyl cyclase activity, typically stimulated by forskolin, to determine the agonist activity of a compound at Gi-coupled receptors like mGluR2.
-
Cell Culture: CHO cells stably expressing the mGluR2 subtype are cultured.
-
Compound Incubation: Cells are incubated with various concentrations of the agonist ((S)-3C4HPG) or the test compound (this compound).
-
Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive binding assay, often employing a labeled cAMP tracer and a specific antibody.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is determined, and EC50 values are calculated.
Conclusion
The primary basic research application of (R)-3-Carboxy-4-hydroxyphenylglycine lies in its stereoselective inactivity at metabotropic glutamate receptors, particularly in contrast to its potent (S)-enantiomer. While (S)-3C4HPG serves as a valuable pharmacological tool to antagonize mGluR1 and activate mGluR2, this compound functions as an essential negative control in experimental designs. Its use allows researchers to confirm that the observed effects of the (S)-enantiomer are due to specific interactions with the target receptors and not due to non-specific or off-target effects. This stereochemical relationship is a classic example of the precise structural requirements for ligand recognition by G protein-coupled receptors and underscores the importance of using appropriate controls in pharmacological studies. Future research could explore the activity of this compound at other receptor systems to fully elucidate its pharmacological profile.
References
- 1. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Carboxy-4-hydroxyphenylglycine, commonly abbreviated as (R)-3C4HPG, is a phenylglycine derivative that acts as a ligand for metabotropic glutamate receptors (mGluRs). As a member of this class of compounds, this compound and its analogs are valuable pharmacological tools for investigating the physiological and pathological roles of mGluRs in the central nervous system. These receptors are implicated in a wide array of neuronal processes, including synaptic plasticity, learning, memory, and various neurological and psychiatric disorders.
These application notes provide an overview of the pharmacological properties of this compound and related compounds, along with detailed protocols for its use in key experimental paradigms.
Pharmacological Profile
This compound belongs to a family of phenylglycine derivatives that exhibit varied agonist and antagonist activities at different mGluR subtypes. While specific quantitative data for the (R)-enantiomer is limited in publicly available literature, studies on closely related compounds provide insights into its likely pharmacological profile. For instance, the racemic mixture (DL)-4-carboxy-3-hydroxyphenylglycine has been shown to be a competitive antagonist of the mGluR1α subtype with a KB of 29 µM.[1] The (S)-enantiomer of the related compound 4-carboxy-3-hydroxyphenylglycine, (S)-4C3HPG, acts as an antagonist at mGluR1a and an agonist at mGluR2.[2]
Studies on a series of phenylglycine derivatives have demonstrated that the (S)-enantiomers of 3C4HPG and 4C3HPG are effective agonists for mGluR2.[3] The rank order of agonist potency for mGluR2 was found to be L-glutamate > (S)-4C3HPG > (S)-3C4HPG > (S)-4CPG.[3] Furthermore, (S)-3C4HPG, along with other (S)-phenylglycine derivatives, was shown to antagonize the action of L-glutamate on mGluR1.[3]
The anticonvulsant properties of the related compound (S)-4C3HPG have been demonstrated in vivo, where it protected against audiogenic seizures in DBA/2 mice with ED50 values of 76 and 110 nmol per mouse for clonic and tonic convulsions, respectively.[2] This effect is suggested to be mediated by a combined antagonism of mGluR1a and agonism of mGluR2.[2]
Quantitative Data for this compound and Related Compounds
| Compound | Receptor Subtype | Activity | Potency (Value) | Potency (Unit) | Reference |
| (DL)-4-Carboxy-3-hydroxyphenylglycine | mGluR1α | Competitive Antagonist | 29 | µM (KB) | [1] |
| (S)-4C3HPG | mGluR1a | Antagonist | - | - | [2] |
| (S)-4C3HPG | mGluR2 | Agonist | - | - | [2] |
| (S)-3C4HPG | mGluR2 | Agonist | Potency < (S)-4C3HPG | - | [3] |
| (S)-3C4HPG | mGluR1 | Antagonist | - | - | [3] |
| (S)-4C3HPG | - | Anticonvulsant (clonic) | 76 | nmol/mouse (ED50) | [2] |
| (S)-4C3HPG | - | Anticonvulsant (tonic) | 110 | nmol/mouse (ED50) | [2] |
Signaling Pathways
Metabotropic glutamate receptors are G-protein coupled receptors that modulate slower synaptic transmission compared to their ionotropic counterparts. They are broadly classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and couple to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs: These receptors are often found on presynaptic terminals and are negatively coupled to adenylyl cyclase through Gi/Go proteins. Their activation leads to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors, including protein kinase A (PKA). Presynaptic activation of these receptors generally leads to an inhibition of neurotransmitter release.
Given the antagonist activity of related compounds at mGluR1 and agonist activity at mGluR2, this compound could potentially modulate both Gq- and Gi/Go-coupled signaling pathways.
Caption: Putative signaling pathways modulated by this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in various experimental settings. Researchers should optimize concentrations and incubation times based on their specific experimental model and research question.
In Vitro Electrophysiology: Brain Slice Recordings
This protocol describes how to assess the effects of this compound on synaptic transmission in acute brain slices.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water or appropriate buffer)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, electrodes)
-
Experimental animals (e.g., rodents)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Obtain stable baseline recordings of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell patch-clamp recordings of synaptic currents).
-
Bath-apply this compound at the desired concentration by switching the perfusion to an aCSF solution containing the compound.
-
Record the changes in synaptic transmission for a sufficient period to observe the full effect of the compound.
-
Wash out the compound by perfusing with regular aCSF to observe recovery.
-
-
Data Analysis:
-
Analyze the recorded synaptic responses to determine the effect of this compound on parameters such as fEPSP slope, amplitude of synaptic currents, or firing frequency of neurons.
-
Caption: Workflow for brain slice electrophysiology experiments.
In Vivo Microdialysis
This protocol allows for the in vivo measurement of neurotransmitter levels in a specific brain region of an awake, freely moving animal following the administration of this compound.
Materials:
-
This compound for injection or reverse dialysis
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Perfusion pump and fraction collector
-
Analytical system for neurotransmitter quantification (e.g., HPLC-ECD)
-
Experimental animals
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples to measure changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the concentration of neurotransmitters of interest using a suitable analytical technique.
-
-
Data Analysis:
-
Express the post-treatment neurotransmitter concentrations as a percentage of the baseline levels.
-
References
- 1. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a phenylglycine derivative. While its enantiomer, (S)-3C4HPG, has been characterized as an agonist for the group II metabotropic glutamate receptor 2 (mGluR2), studies have shown that the (R)-isomer does not exhibit agonist activity at either mGluR1 or mGluR2[1]. This document provides detailed application notes and protocols for the use of this compound in brain slice electrophysiology, with a focus on characterizing its potential antagonist effects or other modulatory roles on synaptic transmission.
Given the lack of agonist activity at mGluRs, the primary application of this compound in brain slice electrophysiology is to investigate its potential as a receptor antagonist or to screen for other effects on neuronal excitability and synaptic function.
Data Presentation
As research on the specific effects of this compound in brain slice electrophysiology is limited, the following table provides data on the related and more extensively studied S-enantiomer, (S)-4C3HPG and the general mGluR agonist DHPG, to offer a comparative context for researchers designing experiments.
| Compound | Receptor Target | Action | Effective Concentration (in vitro) | Reference |
| (S)-4C3HPG | mGluR2 | Agonist | 10-100 µM | [2] |
| (S)-4C3HPG | mGluR1 | Antagonist | 100-500 µM | [1][2] |
| (S)-3,5-DHPG | Group I mGluRs (mGluR1/5) | Agonist | 20-100 µM | [2][3] |
| LY379268 | Group II mGluRs (mGluR2/3) | Agonist | 1 µM | [4] |
| A841720 | mGluR1 | Antagonist | Not specified in provided abstracts | [5] |
| LY367385 | mGluR1 | Antagonist | 100 µM | [3][6] |
| MPEP | mGluR5 | Antagonist | 10 µM | [6] |
Signaling Pathways
The following diagram illustrates the canonical signaling pathways for Group I and Group II metabotropic glutamate receptors. Understanding these pathways is crucial when investigating the effects of compounds like this compound, which may act as antagonists at these receptors.
Caption: Potential antagonistic action of this compound on Group I and II mGluR signaling pathways.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes a standard method for preparing acute brain slices suitable for electrophysiological recordings[7][8].
Materials:
-
Animal model (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution to improve tissue preservation.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest.
-
Cut slices at the desired thickness (typically 250-400 µm) in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.
-
Allow slices to recover for at least 1 hour before commencing electrophysiological recordings.
Protocol 2: Whole-Cell Patch-Clamp Recordings to Test for Antagonist Activity
This protocol outlines how to test the potential antagonist effects of this compound on agonist-evoked currents in brain slice preparations[3][9].
Materials:
-
Prepared acute brain slices
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution
-
aCSF
-
This compound stock solution
-
Known mGluR agonist (e.g., DHPG for Group I, LY379268 for Group II)
-
Perfusion system
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron in the region of interest.
-
Record a stable baseline of spontaneous synaptic activity or hold the neuron at a specific membrane potential (e.g., -70 mV in voltage-clamp).
-
Apply a known mGluR agonist to the bath to evoke a measurable response (e.g., an inward current or a change in firing frequency).
-
After the agonist is washed out and the neuron returns to baseline, co-apply this compound with the same mGluR agonist.
-
Observe if the presence of this compound reduces or blocks the agonist-evoked response. A reduction in the response would suggest antagonist activity.
-
Perform a dose-response curve by applying increasing concentrations of this compound in the presence of a fixed concentration of the agonist to determine the IC₅₀.
Protocol 3: Field Potential Recordings to Assess Effects on Synaptic Transmission
This protocol is designed to screen for the effects of this compound on basal synaptic transmission and plasticity[6][10].
Materials:
-
Prepared acute brain slices
-
Field potential recording setup (amplifier, stimulating electrode, recording electrode)
-
aCSF
-
This compound stock solution
-
Perfusion system
Procedure:
-
Place a brain slice in the recording chamber and position a stimulating electrode on an afferent pathway and a recording electrode in a region containing the postsynaptic neurons.
-
Deliver baseline electrical stimuli and record the resulting field excitatory postsynaptic potentials (fEPSPs).
-
After establishing a stable baseline recording for at least 20 minutes, apply this compound to the bath at the desired concentration.
-
Continue to record fEPSPs to determine if the compound alters basal synaptic transmission (i.e., increases or decreases the fEPSP slope/amplitude).
-
To assess effects on synaptic plasticity, a protocol such as long-term potentiation (LTP) can be induced (e.g., via high-frequency stimulation) in the presence and absence of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for testing the effect of a compound like this compound in a brain slice electrophysiology experiment.
Caption: Workflow for characterizing the antagonist properties of this compound in brain slices.
References
- 1. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amygdala Metabotropic Glutamate Receptor 1 Influences Synaptic Transmission to Participate in Fentanyl-Induced Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of subtype-selective group I mGluR antagonists on synchronous activity induced by 4-aminopyridine/CGP 55845 in adult guinea pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 8. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Neuroprotective Effects of mGlu1 Receptor Antagonists Are Mediated by an Enhancement of GABAergic Synaptic Transmission via a Presynaptic CB1 Receptor Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
Application Notes and Protocols for (R)-3C4HPG in Primary Neuronal Cultures
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a potent and selective agonist for the group I metabotropic glutamate receptor 1 (mGluR1). In primary neuronal cultures, this compound serves as a valuable pharmacological tool to investigate the diverse roles of mGluR1 in neuronal function, including neuroprotection, synaptic plasticity, and excitotoxicity. These application notes provide detailed protocols and summarize key data for researchers, scientists, and drug development professionals utilizing this compound in their in vitro neuronal models.
Overview of this compound Application
This compound is utilized in primary neuronal cultures to selectively activate mGluR1, a G-protein coupled receptor that plays a critical role in modulating neuronal excitability and synaptic transmission. Its application is particularly relevant in studies investigating:
-
Neuroprotective Mechanisms: Activation of mGluR1 by agonists has been shown to confer protection against various neurotoxic insults, including oxidative stress and excitotoxicity.
-
Synaptic Plasticity: mGluR1 activation is implicated in both long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory.
-
Signal Transduction Pathways: this compound is used to elucidate the downstream signaling cascades initiated by mGluR1 activation, which often involve phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of mGluR agonists in primary neuronal cultures. While specific data for this compound is limited in the direct search results, data for the structurally and functionally similar group I mGluR agonist, (S)-3,5-dihydroxyphenylglycine (DHPG), provides valuable insights into the expected effects.
Table 1: Neuroprotective Effects of Group I mGluR Agonists on Primary Neuronal Cultures
| Cell Type | Insult | Agonist | Concentration | Endpoint | Result |
| Primary Cortical Neurons | Oxidative Stress (Glutamate) | DHPG | 100 µM | Cell Viability (MTT Assay) | Increased cell survival |
| Primary Cortical Neurons | Hypoglycemia (Glucose Deprivation) | DHPG | 100 µM | Cell Viability (MTT Assay) | Increased cell survival |
Table 2: Electrophysiological Effects of Group I mGluR Agonists
| Neuron Type | Agonist | Concentration | Measured Parameter | Observed Effect |
| Piriform Cortex Neurons | DHPG | 10-100 µM | Monosynaptic EPSP Amplitude | Reduction |
| Piriform Cortex Neurons | DHPG | 10-100 µM | Membrane Potential | Depolarization |
Experimental Protocols
Preparation of Primary Neuronal Cultures
A reliable protocol for establishing primary neuronal cultures is fundamental for the successful application of this compound. The following is a generalized protocol for cortical neuron cultures from rodent embryos.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Dissection medium (e.g., Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free)
-
Enzyme for dissociation (e.g., Papain or Trypsin)
-
Enzyme inhibitor (e.g., Ovomucoid trypsin inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Culture plates/coverslips coated with an adhesive substrate (e.g., Poly-D-lysine or Poly-L-ornithine)
Protocol:
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional protocols. Aseptically remove the embryos and place them in ice-cold dissection medium. Dissect the cerebral cortices from the embryonic brains.
-
Enzymatic Digestion: Transfer the cortical tissue to a tube containing a pre-warmed enzymatic solution (e.g., papain) and incubate at 37°C for a specified time (typically 15-30 minutes) to dissociate the tissue.
-
Mechanical Dissociation: After incubation, carefully remove the enzyme solution and wash the tissue with plating medium containing an enzyme inhibitor. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Plating: Determine the cell density using a hemocytometer and plate the neurons onto pre-coated culture vessels at the desired density.
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2. Perform partial media changes every 2-3 days.
Treatment of Primary Neuronal Cultures with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water or appropriate buffer)
-
Primary neuronal cultures (e.g., 7-14 days in vitro, DIV)
-
Culture medium
Protocol for Neuroprotection Assay:
-
Prepare working solutions of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1, 10, 100 µM).
-
Induce neuronal injury. This can be achieved by various methods, such as:
-
Excitotoxicity: Expose cultures to a high concentration of glutamate (e.g., 100 µM) or NMDA (e.g., 50 µM) for a defined period.
-
Oxidative Stress: Treat cells with an oxidizing agent like hydrogen peroxide (H₂O₂) or induce glutathione depletion.
-
-
Co-treat or pre-treat the neuronal cultures with the different concentrations of this compound.
-
After the incubation period, assess neuronal viability using standard assays such as the MTT assay, LDH assay, or live/dead cell staining (e.g., Calcein-AM/Ethidium Homodimer).
Protocol for Electrophysiological Recording:
-
Prepare primary neuronal cultures on appropriate substrates for electrophysiology (e.g., glass coverslips).
-
After a stable baseline recording of synaptic activity (e.g., spontaneous or evoked postsynaptic currents) is established using techniques like patch-clamp recording, perfuse the culture with a solution containing this compound at the desired concentration.
-
Record the changes in neuronal electrical properties, such as membrane potential, firing rate, and synaptic currents, in response to the compound.
Visualization of Signaling Pathways and Workflows
Application Notes and Protocols for In Vivo Administration of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the in vivo administration of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) in rodent models is limited in publicly available literature. The following application notes and protocols are constructed based on the known pharmacology of its enantiomer, (S)-3C4HPG, and general knowledge of metabotropic glutamate receptor (mGluR) modulation in rodents. (S)-3C4HPG is characterized as a mixed Group I mGluR antagonist and Group II mGluR agonist. It is hypothesized that this compound may also interact with mGluRs, and the protocols provided herein are intended to serve as a foundational framework for initiating in vivo studies to elucidate its specific effects.
Introduction
(R)-3-Carboxy-4-hydroxyphenylglycine (this compound) is a phenylglycine derivative and an enantiomer of the known metabotropic glutamate receptor (mGluR) ligand, (S)-3C4HPG. The metabotropic glutamate receptors are a family of G-protein coupled receptors that play crucial modulatory roles in the central nervous system (CNS). They are classified into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways[1].
-
Group I mGluRs (mGluR1 and mGluR5): Primarily coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and activation of protein kinase C (PKC)[1][2].
-
Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): Coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Given the activity of its stereoisomer, this compound is a compound of interest for investigating novel modulatory effects on glutamatergic neurotransmission. These notes provide hypothetical protocols for its administration in rodent models to explore its potential therapeutic applications in neurological and psychiatric disorders.
Proposed Mechanism of Action and Signaling Pathway
Based on the profile of its (S)-enantiomer, this compound is hypothesized to act as a modulator of Group I and/or Group II mGluRs. The following diagram illustrates the canonical signaling pathways associated with these receptors.
Caption: Hypothesized signaling pathways for this compound at Group I and Group II mGluRs.
Quantitative Data from Analogous Compounds
To guide experimental design, the following tables summarize data from studies on related mGluR modulators administered in vivo in rodents. This data can serve as a reference for expected effect sizes and dose-ranging studies for this compound.
Table 1: Effects of a Group I mGluR1 Antagonist (A-841720) in Rats [3]
| Behavioral Assay | Route of Administration | Dose Range (mg/kg) | Significant Effect Dose (mg/kg) | Outcome |
| Formalin-induced Nociception | Intraperitoneal (i.p.) | 1 - 30 | 1 | Reduction in nociceptive behaviors |
| CFA-induced Tactile Allodynia | Intraperitoneal (i.p.) | 1 - 30 | 10 | Reduction in mechanical hypersensitivity |
| Radial-Maze Task | Intraperitoneal (i.p.) | 1 - 10 | 3 | Impairment in spontaneous alternations |
| Contextual-Fear Conditioning | Intraperitoneal (i.p.) | 3 - 10 | 10 | Reduction in freezing behavior (pre-acquisition) |
| Passive-Avoidance Task | Intraperitoneal (i.p.) | 3 - 10 | 10 | Reduction in latency to enter dark compartment |
Table 2: Effects of a Group I mGluR5 Antagonist (MPEP) in Rats [4]
| Behavioral Assay | Route of Administration | Dose Range (mg/kg) | Significant Effect Dose (mg/kg) | Outcome |
| Geller-Seifter Conflict | Oral (p.o.) | 3 - 30 | 10 - 30 | Anxiolytic-like effect |
| Conditioned Emotional Response | Oral (p.o.) | 3 - 30 | 10 - 30 | Anxiolytic-like effect |
| Vogel Conflict | Oral (p.o.) | 3 - 30 | 10 - 30 | Anxiolytic-like effect |
| Delayed Match to Position | Oral (p.o.) | 3 - 100 | 100 | Impairment in working memory at longest delay |
| Morris Water Maze | Oral (p.o.) | 3 - 30 | 30 | Reduced accuracy in final probe trial |
Table 3: Effects of a Group II mGluR2/3 Agonist (Pomaglumetad Methionil) in a Rat Model of Schizophrenia (MAM model) [5]
| Parameter | Route of Administration | Dose (mg/kg) | Outcome |
| VTA Dopamine Neuron Activity | Intraperitoneal (i.p.) | 3 | Normalized hyperactivity in MAM rats, no effect in control rats |
| Ventral Hippocampal Pyramidal Neuron Activity | Intraperitoneal (i.p.) | 3 | Normalized hyperactivity in MAM rats |
| Novel Object Recognition | Intraperitoneal (i.p.) | 3 | Improved performance in MAM rats |
Experimental Protocols
The following are detailed, hypothetical protocols for the in vivo administration of this compound in rodent models.
Preparation of this compound for In Vivo Administration
-
Solubility Testing: Determine the solubility of this compound in common vehicles such as saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO or Tween 80.
-
Vehicle Selection: Choose a biocompatible vehicle that allows for complete dissolution of the compound at the desired concentration. For intracerebroventricular (ICV) injections, sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) is recommended.
-
Preparation of Dosing Solutions:
-
On the day of the experiment, weigh the required amount of this compound.
-
Dissolve in a small amount of the solubilizing agent if necessary, then bring to the final volume with the chosen vehicle.
-
Ensure the final concentration of any solubilizing agent is non-toxic and within acceptable limits for in vivo use.
-
For ICV administration, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Intracerebroventricular (ICV) Cannulation and Injection in Mice
This protocol is adapted from established methods for ICV administration.
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
-
Place the animal in a stereotaxic frame and ensure the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and disinfect with an appropriate antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using a dental drill, create a small burr hole over the target lateral ventricle. Typical coordinates for the lateral ventricle from bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm from the skull surface.
-
Implant a guide cannula to the target depth and secure it to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before injections.
-
-
Injection Procedure:
-
Gently restrain the conscious mouse.
-
Remove the dummy cannula and insert the injection cannula, which extends slightly beyond the guide cannula.
-
Connect the injection cannula to a Hamilton syringe via PE50 tubing.
-
Infuse the desired volume of this compound solution (typically 1-5 µL) over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion before slowly withdrawing it.
-
Replace the dummy cannula.
-
Behavioral Assays
The choice of behavioral assays should be guided by the hypothesized activity of this compound at mGluRs.
-
Locomotor Activity: To assess for any sedative or stimulant effects, place the animal in an open-field arena and record activity using an automated tracking system for 30-60 minutes post-injection.
-
Anxiety-Related Behavior: Use the elevated plus-maze or light-dark box tests to evaluate anxiolytic or anxiogenic effects.
-
Learning and Memory:
-
Spatial Learning: Morris water maze or Barnes maze.
-
Working Memory: Y-maze or T-maze spontaneous alternation.
-
Fear Memory: Contextual and cued fear conditioning.
-
-
Sensorimotor Gating: Prepulse inhibition of the acoustic startle response can be used to assess sensorimotor gating, which is relevant to some psychiatric disorders.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of a typical in vivo study investigating the effects of this compound.
References
- 1. The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the mGluR1 antagonist A-841720 in rat models of pain and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the mGlu5 receptor antagonist MPEP in rodent tests of anxiety and cognition: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) in various in vitro assays. Due to conflicting reports in the scientific literature, careful consideration of the experimental context is crucial when determining the optimal concentration.
Introduction
(R)-3-Carboxy-4-hydroxyphenylglycine (this compound) is a phenylglycine derivative that has been investigated for its activity at glutamate receptors. While some sources classify it as an N-methyl-D-aspartate (NMDA) receptor antagonist, other studies on structurally related compounds suggest potential activity at metabotropic glutamate receptors (mGluRs). The available data is limited and presents a complex pharmacological profile, necessitating careful dose-response studies for any new experimental system.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | PubChem |
| Molecular Weight | 211.17 g/mol | PubChem |
| CAS Number | 13861-03-5 | PubChem |
| Synonyms | This compound, 5-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid | PubChem |
Recommended Concentration of this compound for In Vitro Assays
The optimal concentration of this compound is highly dependent on the specific assay, cell type, and the receptor subtype being investigated. Based on the limited available data for structurally similar compounds, a starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments. A full dose-response curve should always be generated to determine the EC₅₀ or IC₅₀ in the specific experimental setup.
Quantitative Data Summary
The following table summarizes the available quantitative data for a closely related compound, (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) , and a racemic mixture of a positional isomer, which may serve as a preliminary guide. No direct quantitative data (EC₅₀/IC₅₀) for this compound has been identified in the currently available literature.
| Compound | Receptor Target | Assay Type | Activity | Potency | Reference |
| (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) | mGluR2 | cAMP accumulation | Agonist | EC₅₀ = 110 µM | --INVALID-LINK--[1] |
| (DL)-4-Carboxy-3-hydroxyphenylglycine | mGluR1α | Phosphoinositide hydrolysis | Competitive Antagonist | K_B = 29 µM | [Bräuner-Osborne et al., 1993][2] |
Signaling Pathways
The potential signaling pathways modulated by this compound depend on its target receptor. As an NMDA receptor antagonist, it would block the influx of Ca²⁺ through the NMDA receptor channel. If it interacts with metabotropic glutamate receptors, it could modulate intracellular second messenger systems.
Putative NMDA Receptor Antagonism Pathway
References
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): Application Notes and Protocols for Investigating Long-Term Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Carboxy-4-hydroxyphenylglycine, also known as (R)-3C4HPG, is a chemical compound utilized in neuroscience research to investigate the mechanisms of synaptic plasticity. Contrary to inducing long-term depression (LTD), this compound functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for the induction of many forms of LTD. Therefore, this compound is a valuable tool for blocking NMDA receptor-dependent LTD, thereby helping to elucidate the molecular pathways involved in this form of synaptic weakening.
These application notes provide a comprehensive overview of the role of NMDA receptor antagonists like this compound in LTD research, along with detailed protocols for studying the blockade of LTD in vitro.
Data Presentation
The following table summarizes the expected quantitative effects of an NMDA receptor antagonist, such as this compound, on the induction of long-term depression in a typical in vitro electrophysiology experiment.
| Experimental Condition | Expected Change in Field Excitatory Postsynaptic Potential (fEPSP) Slope | Interpretation |
| Control (LTD induction protocol) | ~30-50% depression | Successful induction of LTD. |
| This compound + LTD induction protocol | No significant change from baseline | Blockade of LTD induction. |
| Washout + LTD induction protocol | ~30-50% depression | Reversibility of the antagonist's effect. |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute brain slices, a common model system for studying synaptic plasticity.
Materials:
-
Young adult rodent (e.g., P21-P35 mouse or rat)
-
Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of two types:
-
Slicing aCSF (High Sucrose): (in mM) 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2.
-
Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, 2 CaCl2.
-
-
Vibrating microtome (vibratome)
-
Dissection tools (forceps, scissors, razor blades)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated slicing aCSF.
-
Isolate the hippocampus and prepare it for slicing.
-
Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices in ice-cold, oxygenated slicing aCSF.
-
Transfer the slices to a recovery chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording, continuously bubbling with carbogen gas.
Protocol 2: Electrophysiological Recording and LTD Induction
This protocol details the procedures for recording synaptic responses and inducing LTD, while examining the effect of this compound.
Materials:
-
Prepared hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Glass recording electrodes (filled with recording aCSF, 1-5 MΩ resistance)
-
Bipolar stimulating electrode
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recording aCSF
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 mL/min.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz). The stimulation intensity should be set to elicit a response that is 30-50% of the maximum.
-
Control LTD Induction: Apply a low-frequency stimulation (LFS) protocol to induce LTD. A common protocol is 900 pulses at 1 Hz.
-
Investigating the Effect of this compound:
-
After establishing a stable baseline in a naive slice, perfuse the slice with recording aCSF containing the desired concentration of this compound (e.g., 10-50 µM) for at least 20 minutes.
-
While continuing the perfusion with this compound, apply the same LFS protocol as in the control experiment.
-
To test for reversibility (washout), perfuse the slice with regular recording aCSF for 30-60 minutes after the LFS protocol in the presence of the antagonist, and then attempt to induce LTD again.
-
-
Monitor the fEPSP slope for at least 60 minutes post-LFS to assess the presence and magnitude of LTD.
Visualizations
Signaling Pathway of NMDA Receptor-Dependent LTD
The following diagram illustrates the canonical signaling cascade initiated by NMDA receptor activation that leads to long-term depression. This compound would act to block the initial step of this pathway.
Caption: Signaling pathway of NMDA receptor-dependent LTD and the inhibitory action of this compound.
Experimental Workflow for Investigating LTD Blockade
This diagram outlines the logical flow of an experiment designed to test the hypothesis that this compound blocks LTD induction.
Caption: Experimental workflow for assessing the blockade of LTD by this compound.
Application Notes and Protocols for (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) in Modulating Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a phenylglycine derivative that holds potential as a modulator of synaptic transmission through its interaction with metabotropic glutamate receptors (mGluRs). This document provides detailed application notes and experimental protocols for investigating the effects of this compound. While direct quantitative data for the (R)-enantiomer is limited in publicly available literature, the following information is based on the known pharmacology of its racemate and the closely related (S)-enantiomer, which acts as a mixed group I mGluR antagonist and group II mGluR agonist. It is recommended that researchers empirically determine the precise activity and potency of this compound in their specific experimental systems.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | PubChem |
| Molecular Weight | 211.17 g/mol | PubChem |
| CAS Number | 13861-03-5 | PubChem |
| Solubility | Soluble in aqueous solutions. For biological experiments, it is advisable to prepare stock solutions in a suitable solvent like DMSO and then dilute into aqueous buffers. | Cayman Chemical |
Putative Mechanism of Action
Based on the activity of its (S)-enantiomer and related compounds, this compound is hypothesized to modulate synaptic transmission primarily through its interaction with group I and group II metabotropic glutamate receptors.
-
Group I mGluR Antagonism (putative): The structurally related compound (DL)-4-carboxy-3-hydroxyphenylglycine is a competitive antagonist of the mGluR1α subtype[1]. It is plausible that this compound may also exhibit antagonist activity at group I mGluRs (mGluR1 and mGluR5). Group I mGluRs are typically coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). Antagonism of these receptors would block glutamate-induced increases in intracellular calcium and protein kinase C (PKC) activation.
-
Group II mGluR Agonism (putative): The (S)-enantiomer, (S)-3C4HPG, has been shown to act as an agonist at group II mGluRs (mGluR2 and mGluR3)[2]. Group II mGluRs are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Presynaptically, activation of group II mGluRs typically leads to a reduction in neurotransmitter release.
Data Presentation: Quantitative Data for Related Compounds
Due to the lack of specific quantitative data for this compound, the following table summarizes data for closely related phenylglycine derivatives to provide an expected range of activity.
| Compound | Receptor Target | Activity | Potency (Value) | Assay |
| (S)-3C4HPG | Group II mGluRs | Agonist | - | GTPase activity[2] |
| (DL)-4-Carboxy-3-hydroxyphenylglycine | mGluR1α | Competitive Antagonist | K_B_ = 29 µM | Phosphoinositide hydrolysis[1] |
| (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR1a | Antagonist | - | Anticonvulsant activity[3] |
| (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR2 | Agonist | - | Anticonvulsant activity[3] |
| (S)-3,4-DCPG | mGluR8a | Agonist | EC₅₀ = 31 nM | Cloned human mGluRs in AV12-664 cells[4] |
| (R)-3,4-DCPG | AMPA Receptor | Antagonist | - | Neonatal rat motoneurones depolarization[4][5] |
Experimental Protocols
In Vitro Electrophysiology: Modulation of Synaptic Transmission in Hippocampal Slices
This protocol describes how to assess the effect of this compound on excitatory postsynaptic potentials (EPSPs) in the CA1 region of the hippocampus.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Electrophysiology rig with perfusion system and temperature control
-
Glass microelectrodes
-
Stimulating and recording electrodes
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices from adult rats or mice and allow them to recover in oxygenated aCSF for at least 1 hour[6][7][8][9].
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field EPSPs (fEPSPs)[6].
-
Baseline Recording: Elicit fEPSPs at a low frequency (e.g., 0.05 Hz) and establish a stable baseline for at least 20 minutes.
-
Drug Application: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to the desired final concentrations in aCSF. Apply this compound via the perfusion system for a defined period (e.g., 20-30 minutes).
-
Data Acquisition: Continue to record fEPSPs throughout the drug application and for at least 30 minutes after washout.
-
Analysis: Measure the slope or amplitude of the fEPSPs. Normalize the data to the pre-drug baseline and plot the time course of the effect. To investigate presynaptic effects, paired-pulse facilitation (PPF) can be measured before, during, and after drug application. An increase in the PPF ratio is indicative of a presynaptic site of action.
In Vivo Microdialysis: Measurement of Extracellular Glutamate Levels
This protocol describes the use of in vivo microdialysis to measure changes in extracellular glutamate levels in a specific brain region (e.g., striatum or hippocampus) following local administration of this compound.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Anesthetized or freely moving rat/mouse
-
Perfusion buffer (e.g., artificial CSF)
-
HPLC system with fluorescence or mass spectrometry detection for glutamate analysis
Procedure:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region[12].
-
Stabilization: Allow the animal to recover and the probe to stabilize for at least 2 hours while perfusing with buffer at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Reverse Dialysis of this compound: Dissolve this compound in the perfusion buffer at the desired concentration and switch the perfusion to this solution.
-
Sample Collection: Continue to collect dialysate samples every 20 minutes during and after the administration of this compound.
-
Glutamate Analysis: Analyze the glutamate concentration in the dialysate samples using a suitable analytical method like HPLC[10][11][13][14][15][16][17].
-
Data Analysis: Express the glutamate concentrations as a percentage of the baseline values and plot the time course of the effect.
Behavioral Assay: Open Field Test for Locomotor Activity
This protocol is used to assess the effects of systemically administered this compound on general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
This compound
-
Vehicle solution (e.g., saline)
-
Video tracking software
-
Rodents (mice or rats)
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 30-60 minutes before the test[19][22].
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Test Procedure: Place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 10-30 minutes)[18][20][23].
-
Data Recording: Record the animal's behavior using a video camera mounted above the arena.
-
Data Analysis: Use video tracking software to analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Velocity
-
-
Statistical Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Mandatory Visualizations
References
- 1. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-3,4-DCPG | CAS 201730-10-1 | Tocris Bioscience [tocris.com]
- 6. genes2cognition.org [genes2cognition.org]
- 7. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oruen.com [oruen.com]
- 9. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of extracellular glutamate measured by cerebral microdialysis in severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
- 23. Open Field Test [protocols.io]
Application Notes and Protocols for (R)-3C4HPG at Metabotropic Glutamate Receptors
These application notes provide a detailed overview of the agonist and antagonist activities of (R)-3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) at metabotropic glutamate receptors (mGluRs). The information is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Introduction to this compound and mGluRs
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that are crucial in modulating synaptic transmission and neuronal excitability throughout the central nervous system. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Phenylglycine derivatives represent a significant class of compounds that have been developed to selectively target these receptors. This compound is a stereoisomer of (S)-3C4HPG, a compound that has been characterized as an agonist and antagonist at different mGluR subtypes. Understanding the pharmacological profile of each stereoisomer is critical for the development of selective therapeutic agents.
Agonist and Antagonist Activity of this compound
Current pharmacological data indicate that this compound is largely inactive as an agonist at Group I and Group II metabotropic glutamate receptors, specifically mGluR1, mGluR2, and mGluR4. In a comprehensive study of phenylglycine derivatives, this compound did not demonstrate any significant agonist activity at these receptor subtypes[1]. For comparative purposes, the activity of the (S)-enantiomer, (S)-3C4HPG, is included in the data summary.
Data Presentation
Table 1: Agonist Activity of 3C4HPG Enantiomers at mGluR Subtypes
| Compound | mGluR Subtype | Agonist Activity | EC50 (μM) |
| This compound | mGluR1 | Inactive | - |
| mGluR2 | Inactive | - | |
| mGluR4 | Inactive | - | |
| (S)-3C4HPG | mGluR1 | Inactive | - |
| mGluR2 | Agonist | 70 | |
| mGluR4 | Inactive | - |
Data derived from studies on cloned rat mGluRs expressed in Chinese hamster ovary (CHO) cells[1].
Table 2: Antagonist Activity of (S)-3C4HPG at mGluR1
| Compound | mGluR Subtype | Antagonist Activity | IC50 (μM) |
| (S)-3C4HPG | mGluR1 | Antagonist | 290[2] |
There is currently no available data on the antagonist activity of this compound at mGluR subtypes.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the agonist and antagonist activities of compounds like this compound at mGluR subtypes.
Protocol 1: Determination of Agonist and Antagonist Activity at mGluR1 (Phosphoinositide Hydrolysis Assay)
This protocol is used to assess the activity of compounds at Group I mGluRs (e.g., mGluR1), which are coupled to the activation of phospholipase C (PLC) and subsequent phosphoinositide (PI) hydrolysis.
Materials:
-
Chinese hamster ovary (CHO) cells stably expressing the mGluR1 subtype.
-
Culture medium (e.g., DMEM) with necessary supplements.
-
[³H]-myo-inositol.
-
Agonist buffer (e.g., HEPES-buffered saline).
-
L-glutamate (as a reference agonist).
-
Test compound (this compound).
-
Dowex AG1-X8 resin.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture and Labeling:
-
Plate mGluR1-expressing CHO cells in 24-well plates and grow to confluency.
-
Pre-label the cells by incubating with [³H]-myo-inositol in inositol-free medium for 48-72 hours.
-
-
Agonist Activity Assay:
-
Wash the pre-labeled cells with agonist buffer.
-
Add the test compound (this compound) at various concentrations to the cells.
-
Incubate for 20 minutes at 37°C.
-
-
Antagonist Activity Assay:
-
Pre-incubate the cells with various concentrations of the test compound for 20 minutes.
-
Add a constant concentration of L-glutamate (e.g., its EC₅₀ value) and incubate for an additional 20 minutes.
-
-
Measurement of Inositol Phosphates (IPs):
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the cell lysates.
-
Apply the lysates to columns containing Dowex AG1-X8 resin to separate the inositol phosphates.
-
Elute the total [³H]-IPs.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For agonist activity, plot the total IP formation against the concentration of the test compound to determine the EC₅₀ value.
-
For antagonist activity, plot the inhibition of L-glutamate-stimulated IP formation against the concentration of the test compound to determine the IC₅₀ value.
-
Protocol 2: Determination of Agonist and Antagonist Activity at mGluR2 and mGluR4 (cAMP Formation Assay)
This protocol is used to assess the activity of compounds at Group II (e.g., mGluR2) and Group III (e.g., mGluR4) mGluRs, which are negatively coupled to adenylyl cyclase.
Materials:
-
CHO cells stably expressing mGluR2 or mGluR4 subtypes.
-
Culture medium with necessary supplements.
-
Forskolin.
-
L-glutamate.
-
Test compound (this compound).
-
cAMP assay kit (e.g., radioimmunoassay or ELISA).
Procedure:
-
Cell Culture:
-
Plate mGluR2- or mGluR4-expressing CHO cells in 24-well plates and grow to confluency.
-
-
Agonist Activity Assay:
-
Pre-incubate cells with the test compound at various concentrations for 20 minutes.
-
Add forskolin (e.g., 10 µM) to stimulate adenylyl cyclase and incubate for 10 minutes at 37°C.
-
-
Antagonist Activity Assay:
-
Pre-incubate cells with the test compound at various concentrations for 20 minutes.
-
Add forskolin along with a constant concentration of L-glutamate and incubate for 10 minutes.
-
-
Measurement of cAMP:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
-
Data Analysis:
-
For agonist activity, plot the inhibition of forskolin-stimulated cAMP formation against the concentration of the test compound to determine the EC₅₀ value.
-
For antagonist activity, plot the reversal of L-glutamate-induced inhibition of cAMP formation against the concentration of the test compound to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of mGluR groups and the experimental workflows described above.
References
Application Notes and Protocols: (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) in Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG), also referred to in literature as (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), is a phenylglycine derivative that acts as a potent and selective ligand for metabotropic glutamate receptors (mGluRs). Its unique pharmacological profile as a mixed antagonist of group I mGluRs and agonist of group II mGluRs makes it a valuable research tool for investigating the role of these receptors in the pathophysiology of various neurological disorders. These application notes provide an overview of its use in preclinical models, particularly in the context of epilepsy, and offer detailed protocols for its experimental application.
Mechanism of Action
This compound exhibits a dualistic mechanism of action on metabotropic glutamate receptors, which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. Its activity is primarily characterized by:
-
Antagonism of Group I mGluRs: Specifically, it acts as a competitive antagonist at the mGluR1α subtype.[1][2] Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/G11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium and protein kinase C (PKC) activation.
-
Agonism of Group II mGluRs: It functions as an agonist at the mGluR2 subtype.[1] Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
This mixed pharmacological profile allows this compound to dampen neuronal hyperexcitability, suggesting its therapeutic potential in conditions characterized by excessive glutamate signaling, such as epilepsy.
Data Presentation
The following tables summarize the quantitative data on the biological activity of this compound from preclinical studies.
Table 1: In Vivo Anticonvulsant Activity of (S)-4C3HPG in DBA/2 Mice
| Model System | Endpoint | Route of Administration | ED₅₀ | Reference |
| Audiogenic Seizures in DBA/2 Mice | Clonic Convulsions | Intracerebroventricular | 76 nmol/mouse | [1] |
| Audiogenic Seizures in DBA/2 Mice | Tonic Convulsions | Intracerebroventricular | 110 nmol/mouse | [1] |
Table 2: In Vitro Receptor Activity of (S)-4C3HPG
| Receptor Subtype | Cell Line | Assay | Activity | IC₅₀ / EC₅₀ | Reference |
| mGluR1α | Baby Hamster Kidney (BHK) cells | Glutamate-stimulated Phosphoinositide Hydrolysis | Antagonist | 15 ± 3 µM | [1] |
| mGluR1α | Baby Hamster Kidney (BHK) cells | [³H]Glutamate Binding | - | 5 ± 1 µM (EC₅₀ for displacement) | [1] |
| mGluR2 | Baby Hamster Kidney (BHK) cells | Forskolin-stimulated cAMP Formation | Agonist | 21 ± 4 µM | [1] |
| PI-linked mGluRs | Neonatal Rat Brain Slices (Striatum, Hippocampus, Cortex) | Phosphoinositide Hydrolysis | Agonist | - | |
| PI-linked mGluRs | Neonatal Rat Brain Slices (Cerebellum) | Phosphoinositide Hydrolysis | Weak Agonist | - |
Experimental Protocols
Protocol 1: Assessment of Anticonvulsant Activity in an Audiogenic Seizure Model
Objective: To evaluate the anticonvulsant efficacy of this compound in a well-established genetic model of epilepsy.
Model: DBA/2 mice, which exhibit a predictable seizure response to a high-intensity auditory stimulus.
Materials:
-
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG)
-
Sterile saline
-
DBA/2 mice (21-28 days old)
-
Sound-attenuating chamber equipped with a bell or a speaker capable of producing a 10-kHz sine wave tone at 120 dB
-
Microsyringes for intracerebroventricular (i.c.v.) injection
Procedure:
-
Compound Preparation: Dissolve (S)-4C3HPG in sterile saline to the desired concentrations for i.c.v. administration.
-
Animal Handling and Injection:
-
Briefly anesthetize the mice with a suitable anesthetic (e.g., isoflurane).
-
Perform i.c.v. injections into the lateral ventricle. A typical injection volume is 1-5 µL per mouse.
-
Allow the animals to recover from anesthesia before proceeding.
-
-
Induction of Audiogenic Seizures:
-
At a predetermined time following the i.c.v. injection (e.g., 15-30 minutes), place each mouse individually into the sound-attenuating chamber.
-
Expose the mouse to the auditory stimulus (120 dB, 10 kHz) for up to 60 seconds or until the onset of tonic seizures.
-
-
Seizure Scoring: Observe and score the seizure activity. A common scoring system includes:
-
Clonic Seizures: Characterized by rhythmic jerking of the limbs.
-
Tonic Seizures: Characterized by rigid extension of the limbs and trunk.
-
-
Data Analysis: Determine the percentage of mice in each treatment group that are protected from clonic and tonic seizures. Calculate the ED₅₀ value, the dose at which 50% of the animals are protected, using probit analysis.
Protocol 2: In Vitro Evaluation of mGluR1α Antagonism
Objective: To quantify the antagonistic activity of this compound on mGluR1α-mediated signaling.
Model: Baby Hamster Kidney (BHK) cells stably expressing the mGluR1α receptor.
Assay: Measurement of glutamate-stimulated phosphoinositide (PI) hydrolysis.
Materials:
-
This compound
-
L-Glutamate
-
BHK cells expressing mGluR1α
-
Cell culture medium and reagents
-
myo-[³H]inositol
-
Lithium chloride (LiCl)
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling:
-
Culture the mGluR1α-expressing BHK cells in appropriate media.
-
Label the cells by incubating them with myo-[³H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Assay Performance:
-
Wash the labeled cells to remove excess [³H]inositol.
-
Pre-incubate the cells with LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of this compound to the cells and incubate for a further 15-20 minutes.
-
Stimulate the cells with a fixed concentration of L-glutamate (e.g., 10 µM) and incubate for 30-60 minutes.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by adding a suitable stop solution (e.g., ice-cold perchloric acid).
-
Separate the total inositol phosphates from free [³H]inositol using anion-exchange chromatography with Dowex AG1-X8 resin.
-
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
-
Data Analysis: Plot the concentration of this compound against the inhibition of glutamate-stimulated PI hydrolysis. Calculate the IC₅₀ value, the concentration of this compound that produces 50% inhibition of the maximal glutamate response.
Mandatory Visualizations
Caption: Signaling pathway of Group I mGluR1α and the antagonistic action of this compound.
Caption: Signaling pathway of Group II mGluR2 and the agonistic action of this compound.
Caption: Experimental workflow for in vivo anticonvulsant testing of this compound.
References
- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-3C4HPG In Vitro Solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) in in vitro settings. This resource offers troubleshooting advice and answers to frequently asked questions to address potential solubility challenges during experimental workflows.
Troubleshooting Guide
Researchers may encounter issues with the solubility of this compound in physiological buffers, which can manifest as precipitation, cloudiness in the culture media, or inconsistent experimental results. This guide provides a systematic approach to resolving these common problems.
Issue 1: Precipitation Observed Upon Dissolving this compound
-
Question: I am observing a precipitate when trying to dissolve this compound in my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
-
Answer: Precipitation upon initial dissolving can be due to several factors, including solvent choice, concentration, and pH. Follow these steps to troubleshoot:
-
Solvent Selection: While this compound has some water solubility, using an appropriate solvent to create a concentrated stock solution is recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of phenylglycine derivatives.
-
pH Adjustment: The solubility of this compound is pH-dependent. It is reported to be soluble up to 100 mM in 1 equivalent of sodium hydroxide (NaOH)[1]. For aqueous solutions, a slightly alkaline pH may be necessary to achieve complete dissolution.
-
Warming and Sonication: Gently warming the solution to 37°C and using a sonicator or vortex mixer can aid in the dissolution process[2][3].
-
Fresh Solution Preparation: It is recommended to prepare aqueous solutions of this compound fresh for each experiment and avoid storing them for more than one day to prevent degradation and precipitation.
-
Issue 2: Cloudiness or Precipitation in Cell Culture Media After Adding this compound
-
Question: My cell culture medium becomes cloudy or forms a precipitate after I add the this compound working solution. How can I prevent this?
-
Answer: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤0.5%) to avoid toxicity and precipitation of the compound.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium to prepare your final working concentrations.
-
Pre-warmed Media: Add the this compound solution to pre-warmed cell culture media and mix gently but thoroughly.
-
Media Composition: High concentrations of certain ions, such as calcium, in the media can sometimes contribute to the precipitation of compounds. If possible, test the solubility in a simpler buffer first.
-
Issue 3: Inconsistent or Lack of Biological Activity in In Vitro Assays
-
Question: I am not observing the expected biological effect of this compound in my experiments, or the results are not reproducible. Could this be a solubility issue?
-
Answer: Yes, poor solubility can lead to a lower effective concentration of the compound than intended.
-
Visual Inspection: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, do not use the solution.
-
Solution Stability: As aqueous solutions of similar compounds are recommended for fresh preparation, it is advisable to prepare this compound working solutions immediately before use. Stock solutions in anhydrous DMSO are generally more stable but should be stored properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[2][3].
-
Concentration Verification: If you continue to experience issues, you may need to analytically verify the concentration of your stock solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Anhydrous dimethyl sulfoxide (DMSO) is a recommended solvent for preparing concentrated stock solutions of this compound and related compounds[4].
Q2: What is the solubility of this compound in different solvents?
A2: The available solubility data for this compound and its enantiomer are summarized in the table below. Note that solubility can be batch-dependent.
| Compound/Solvent | Reported Solubility |
| This compound in 1eq. NaOH | Soluble to 100 mM[1] |
| (S)-3C4HPG in Water | Soluble to 25 mM |
| (S)-3C4HPG in Water | <5.28 mg/mL[2] |
| (RS)-3-Hydroxyphenylglycine in DMSO | Approximately 5 mg/mL |
| (RS)-3-Hydroxyphenylglycine in PBS (pH 7.2) | Approximately 10 mg/mL |
Q3: How should I store my this compound solutions?
A3:
-
Solid Compound: Store the solid powder at room temperature[1][2][3].
-
DMSO Stock Solutions: Store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -80°C, stock solutions of similar compounds are suggested to be used within 6 months, and within 1 month if stored at -20°C[2][3].
-
Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment and not to store them for more than one day.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Yes, gently warming the solution to 37°C can help to dissolve the compound[2][3]. However, avoid excessive heat, as it may degrade the compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 211.17 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 21.12 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes or a sterile multi-well plate for serial dilutions
-
-
Procedure:
-
Perform a serial dilution to minimize the final DMSO concentration. For example, to make a 100 µM working solution from a 100 mM stock:
-
Add 2 µL of the 100 mM stock solution to 198 µL of cell culture medium to make a 1 mM intermediate solution.
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to make the final 100 µM working solution.
-
-
Mix gently but thoroughly by pipetting up and down after each dilution step.
-
Use the working solution immediately in your in vitro assay.
-
Visualizations
Caption: this compound activated Gq signaling pathway.
Caption: Experimental workflow for this compound use.
Caption: Troubleshooting this compound precipitation.
References
Technical Support Center: (R)-3C4hpg Stability In Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) in cell culture media. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media like DMEM?
A1: The stability of this compound in cell culture media can be influenced by several factors, including media composition, pH, temperature, and the presence of cellular components. Phenylglycine derivatives, in general, can be prone to racemization[1]. It is crucial to experimentally determine the stability of this compound under your specific experimental conditions. A typical approach involves incubating the compound in your cell culture medium at 37°C and 5% CO2 and measuring its concentration at various time points using methods like HPLC or LC-MS[2][3].
Q2: What are the potential degradation pathways for this compound in cell culture media?
A2: While specific degradation pathways for this compound are not extensively documented in public literature, potential degradation mechanisms for phenylglycine derivatives can include oxidation, hydrolysis, and racemization[1][4]. The 4-hydroxy group on the phenyl ring could be susceptible to oxidation, and the amino acid structure could undergo various reactions. It is also important to consider potential interactions with components of the culture medium, such as amino acids or trace elements[5][6].
Q3: How can I determine the half-life of this compound in my specific cell culture setup?
A3: To determine the half-life, you will need to perform a stability study. This involves preparing a solution of this compound in your cell culture medium at the desired concentration, incubating it under your standard cell culture conditions (37°C, 5% CO2), and collecting aliquots at multiple time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours)[2]. The concentration of the parent compound in each aliquot is then quantified using a suitable analytical method like LC-MS/MS[3][4]. The natural log of the remaining compound concentration is plotted against time, and the half-life can be calculated from the slope of this plot[7].
Troubleshooting Guides
Issue 1: High variability in experimental results when using this compound.
-
Possible Cause 1: Compound Instability. this compound may be degrading over the course of your experiment.
-
Troubleshooting Step: Perform a stability study as described in the FAQ section to determine the compound's half-life in your media. If the compound is unstable, consider shorter incubation times or adding the compound fresh at regular intervals.
-
-
Possible Cause 2: Solubility Issues. The compound may not be fully dissolved in the culture medium, leading to inconsistent concentrations.
-
Troubleshooting Step: Visually inspect your stock solutions and final dilutions for any precipitates. Determine the aqueous solubility of this compound in your specific medium. You can do this by preparing serial dilutions and observing the highest concentration that remains clear[2].
-
-
Possible Cause 3: Adsorption to Labware. The compound may be binding to the surface of your plasticware (e.g., plates, tubes).
-
Troubleshooting Step: Test for compound loss by incubating a solution in your labware without cells and measuring the concentration over time. Consider using low-adsorption plasticware.
-
Issue 2: No observable effect of this compound on cells.
-
Possible Cause 1: Insufficient Compound Concentration. The effective concentration of the active compound at the cellular level may be lower than intended due to degradation or other factors.
-
Troubleshooting Step: Confirm the stability of your compound under experimental conditions. If it degrades rapidly, you may need to use a higher initial concentration or replenish the compound during the experiment.
-
-
Possible Cause 2: Incorrect Target or Cell Line. The targeted receptor (e.g., a specific metabotropic glutamate receptor) may not be expressed or functional in your chosen cell line.
-
Troubleshooting Step: Verify the expression of the target receptor in your cell line using techniques like Western blot or qPCR. Consider using a positive control compound known to elicit a response in your assay.
-
-
Possible Cause 3: Racemization. If the (R)-enantiomer is the active form, racemization to the inactive (S)-enantiomer would reduce the effective concentration.
-
Troubleshooting Step: Use a chiral analytical method (e.g., chiral HPLC) to assess the enantiomeric purity of your this compound stock and its stability over time in your culture medium.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C, 5% CO2
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 100.0 | 100% |
| 6 | 95.2 | 95.2% |
| 12 | 89.8 | 89.8% |
| 24 | 78.5 | 78.5% |
| 48 | 61.3 | 61.3% |
| 72 | 45.7 | 45.7% |
Table 2: Troubleshooting Checklist for this compound Experiments
| Issue | Check | Recommended Action |
| High Variability | Compound Stability | Perform a time-course stability study using LC-MS. |
| Solubility | Visually inspect for precipitate; determine solubility limit. | |
| Adsorption | Test compound recovery from labware without cells. | |
| No Effect | Compound Concentration | Verify stability and consider increasing concentration. |
| Target Expression | Confirm target receptor presence in the cell line. | |
| Enantiomeric Purity | Analyze enantiomeric purity over time with chiral HPLC. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a concentrated stock solution.
-
Spike the Media: Dilute the stock solution into pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS) to the final desired experimental concentration.
-
Incubation: Place the plate or tube containing the spiked media in a standard cell culture incubator at 37°C and 5% CO2.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), collect an aliquot of the medium.
-
Sample Preparation: Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and centrifuge to precipitate any proteins[8].
-
Analytical Quantification: Analyze the supernatant for the concentration of the parent this compound using a validated analytical method such as HPLC or LC-MS/MS[3][4].
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point[2].
Visualizations
Caption: Workflow for determining this compound stability.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) Concentration for Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-3-Carboxy-4-hydroxyphenylglycine, a compound often referred to in literature as various isomers such as (S)-3C4HPG or (RS)-4C3HPG, in electrophysiology experiments. Given the specificity of the (R)-isomer is less commonly documented, this guide will focus on the widely studied phenylglycine derivatives that act on metabotropic glutamate receptors (mGluRs), providing a framework for optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is (R)-3C4HPG and what is its primary mechanism of action?
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) is a phenylglycine derivative that primarily functions as a mixed antagonist for Group I metabotropic glutamate receptors (mGluR1) and an agonist for Group II mGluRs.[1] Its enantiomer, this compound, is less characterized, and it is crucial to ensure the correct isomer is being used for the intended experimental purpose. These compounds are instrumental in studying the physiological roles of mGluRs in synaptic transmission and plasticity.
Q2: What are the typical effective concentrations for phenylglycine derivatives like 3C4HPG in electrophysiology?
The optimal concentration is highly dependent on the specific mGluR subtype being targeted, the preparation (e.g., brain slices, cultured neurons), and the electrophysiological technique (e.g., patch-clamp, field potential recordings). For instance, (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) has been shown to antagonize mGluR1a with an IC50 of 15 ± 3 µM and act as an agonist at mGluR2 with an EC50 of 21 ± 4 µM.[2] A typical starting point for exploring the effects of these compounds is in the low micromolar range (1-10 µM), with a subsequent dose-response curve generation to determine the optimal concentration for the specific experimental conditions.
Q3: How should I prepare and store 3C4HPG solutions?
Phenylglycine derivatives can have limited solubility in aqueous solutions. It is recommended to prepare stock solutions in a suitable solvent, such as DMSO or NaOH, at a high concentration (e.g., 10-100 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For final experimental concentrations, dilute the stock solution into the artificial cerebrospinal fluid (aCSF) or external recording solution immediately before use. Always verify the final pH of your recording solution after adding the compound.
Q4: What are the known off-target effects or lack of specificity I should be aware of?
While compounds like (S)-4C3HPG show selectivity for certain mGluR subtypes, they can exhibit mixed agonist/antagonist profiles.[2] For example, it acts as an antagonist at mGluR1a while being an agonist at mGluR2.[2] It is essential to be aware of the full pharmacological profile of the specific isomer being used. To confirm the specificity of the observed effects, consider using more selective agonists or antagonists for the targeted receptor as positive and negative controls, respectively. Additionally, using tissue from knockout animals lacking the target receptor can provide definitive evidence of on-target effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of the compound | - Incorrect concentration: The concentration may be too low to elicit a response. - Compound degradation: Improper storage or handling may have led to the breakdown of the compound. - Solubility issues: The compound may not be fully dissolved in the recording solution. - Receptor desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. | - Perform a dose-response curve to determine the optimal concentration. - Prepare fresh stock solutions and store them properly in aliquots at -20°C or -80°C. - Ensure the compound is fully dissolved in the stock solvent before diluting it into the aqueous recording solution. Sonication may aid in dissolution. - Apply the compound for shorter durations or include washout periods in your experimental design. |
| High variability in responses | - Inconsistent solution preparation: Variations in the final concentration of the compound between experiments. - Biological variability: Differences in receptor expression levels between preparations. - Incomplete washout: The compound may not be fully washed out between applications. | - Use precise pipetting techniques and prepare fresh dilutions for each experiment. - Increase the number of replicates (n) to account for biological variability. - Ensure a sufficient washout period, typically at least 3-5 times the application duration, with a continuous flow of fresh aCSF. |
| Unexpected or off-target effects | - Lack of specificity: The compound may be acting on other receptors or ion channels. - pH changes: The addition of the compound may have altered the pH of the recording solution. - Solvent effects: The solvent (e.g., DMSO) may have its own physiological effects at the concentration used. | - Use a more selective ligand for the target receptor to confirm the observed effect. - Use receptor antagonists to block the effect, demonstrating specificity. - Measure the pH of the final recording solution and adjust if necessary. - Run a vehicle control experiment with the same concentration of the solvent to rule out its effects. |
Quantitative Data Summary
The following table summarizes the pharmacological data for relevant phenylglycine derivatives that can serve as a reference for optimizing the concentration of this compound and related compounds.
| Compound | Receptor Target(s) | Action | Potency (IC50 / EC50) | Reference |
| (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) | mGluR1a | Antagonist | 15 ± 3 µM | [2] |
| (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) | mGluR2 | Agonist | 21 ± 4 µM | [2] |
| (DL)-4-Carboxy-3-hydroxyphenylglycine | mGluR1α | Antagonist | KB of 29 µM | [3] |
| (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) | mGlu8a | Agonist | 31 ± 2 nM | [4] |
| (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) | mGluR1 | Antagonist | - | [1] |
| (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) | mGluR2 | Agonist | - | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol for Assessing mGluR Ligand Effects
This protocol provides a general framework for investigating the effects of 3C4HPG on neuronal activity using whole-cell patch-clamp electrophysiology in brain slices.
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using DIC or fluorescence microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
The internal solution composition will depend on the specific currents being investigated (e.g., K-gluconate based for voltage-clamp recordings of excitatory currents).
-
-
Data Acquisition:
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the membrane of the target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs). In current-clamp mode, record the resting membrane potential and action potential firing.
-
Record a stable baseline of synaptic activity or membrane potential for 5-10 minutes.
-
-
Compound Application:
-
Prepare a fresh dilution of 3C4HPG in aCSF from a concentrated stock solution.
-
Switch the perfusion to the aCSF containing the desired concentration of 3C4HPG.
-
Record the cellular response for the duration of the drug application (e.g., 5-10 minutes).
-
Wash out the compound by switching the perfusion back to the control aCSF and record for at least 10-15 minutes to observe recovery.
-
-
Data Analysis:
-
Analyze changes in the frequency, amplitude, and kinetics of synaptic currents or changes in membrane potential and firing rate in response to the compound application.
-
Compare the baseline, drug application, and washout periods to determine the effect of the compound.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for Group I and Group II metabotropic glutamate receptors.
Experimental Workflow
References
- 1. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing (R)-3C4HPG degradation in solution
Disclaimer: The following information is based on general chemical principles and data from structurally similar compounds, such as phenylglycine derivatives and phenolic amino acids. Specific stability studies for (R)-3C4HPG have not been reported in the available literature. Therefore, this guide should be used as a general reference, and it is highly recommended that users perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color (e.g., turned yellow or brown). What could be the cause?
A1: Color change in solutions of phenolic compounds like this compound is often an indication of oxidation. The hydroxyl group on the phenyl ring is susceptible to oxidation, which can lead to the formation of colored quinone-type species. This process can be accelerated by exposure to air (oxygen), high pH, light, and the presence of metal ions.
Q2: I am concerned about the stereochemical integrity of my this compound in solution. Can it racemize?
A2: Phenylglycine derivatives are known to be more susceptible to racemization compared to other amino acids.[1] This is due to the nature of the alpha-proton, which can be abstracted under certain conditions, leading to a loss of stereochemistry. The rate of racemization is often influenced by pH and the specific solvent system used.
Q3: What is the optimal pH for storing this compound solutions?
A3: While specific data for this compound is unavailable, for many phenolic compounds and amino acids, a slightly acidic to neutral pH is often optimal for stability.[2] Highly alkaline conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[3] Conversely, strongly acidic conditions might promote other degradation pathways. It is advisable to buffer the solution to maintain a stable pH.
Q4: How should I prepare my this compound solutions to maximize stability?
A4: To prepare a stable solution, consider the following:
-
Use deoxygenated solvents: Purge your solvent with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Work under an inert atmosphere: If possible, handle the solid compound and prepare the solution in a glove box or under a stream of inert gas.
-
Control the pH: Use a suitable buffer system to maintain a slightly acidic to neutral pH.
-
Avoid exposure to light: Prepare and store the solution in amber vials or wrap the container with aluminum foil to protect it from light.
-
Use high-purity solvents and reagents: Impurities, especially metal ions, can catalyze degradation.
Q5: Can I store this compound solutions at room temperature?
A5: For short-term storage, room temperature might be acceptable if the solution is properly prepared (deoxygenated, buffered, and protected from light). However, for long-term storage, it is generally recommended to store solutions of sensitive compounds at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. Always perform a stability test to determine the optimal storage temperature for your specific application.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation | Prepare solutions with deoxygenated solvents and store under an inert atmosphere. Add an antioxidant (e.g., ascorbic acid, DTT), if compatible with your experiment. | Minimizes exposure to oxygen, a key driver of phenolic compound degradation. |
| Incorrect pH | Measure the pH of your solution. Adjust to a slightly acidic or neutral pH using a suitable buffer. | Extreme pH levels can catalyze hydrolysis and increase susceptibility to oxidation.[2][3] |
| Photodegradation | Store solutions in amber vials or protect them from light by wrapping the container in foil. | Aromatic and phenolic compounds can be degraded by exposure to UV and visible light.[4] |
| Metal Ion Contamination | Use high-purity, metal-free solvents and reagents. Consider adding a chelating agent (e.g., EDTA), if appropriate for your experiment. | Metal ions, such as iron, can catalyze the formation of reactive oxygen species and promote photodegradation.[5] |
| High Temperature | Store stock solutions at low temperatures (e.g., 4 °C, -20 °C, or -80 °C). Avoid repeated freeze-thaw cycles. | Chemical degradation reactions are generally slower at lower temperatures. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step | Rationale |
| Racemization | Prepare fresh solutions for each experiment. Analyze the enantiomeric purity of your solution over time using a suitable chiral chromatography method. | Phenylglycine derivatives are prone to racemization, which could affect biological activity.[1] |
| Solution Instability | Follow the best practices for solution preparation and storage outlined in the FAQs and Issue 1. | Ensures that the concentration and integrity of the compound remain consistent between experiments. |
| Solvent Evaporation | Use tightly sealed vials for storage. For long-term storage, consider flame-sealing ampoules. | Prevents changes in concentration over time. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Solvent Deoxygenation: Take a suitable volume of your chosen solvent (e.g., water, DMSO, or a buffer) in a flask. Bubble an inert gas (e.g., nitrogen or argon) through the solvent for at least 30 minutes to remove dissolved oxygen.
-
Weighing the Compound: Accurately weigh the desired amount of this compound solid in a clean, dry amber vial.
-
Dissolution: Under a stream of inert gas, add the deoxygenated solvent to the vial containing the solid this compound. Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
pH Adjustment (if necessary): If using an unbuffered solvent, check the pH and adjust to the desired range (e.g., pH 5-7) using dilute acid or base.
-
Storage: Wrap the vial with parafilm to ensure a tight seal and store at the appropriate temperature (e.g., -20°C), protected from light.
Protocol 2: Monitoring the Stability of this compound in Solution
-
Sample Preparation: Prepare a solution of this compound at a known concentration following Protocol 1. Aliquot the solution into several amber vials for analysis at different time points.
-
Storage Conditions: Store the vials under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light vs. dark).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each storage condition.
-
Analysis: Analyze the sample using a suitable analytical method, such as:
-
HPLC-UV: To determine the concentration of the parent compound and detect the appearance of degradation products.
-
LC-MS: To identify the mass of potential degradation products.
-
Chiral HPLC: To assess the enantiomeric purity and detect any racemization.
-
-
Data Analysis: Plot the concentration of this compound versus time for each storage condition to determine the rate of degradation.
Visualizations
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological target of this compound?
Q2: What are the known or potential off-target effects of this compound?
A2: Direct, quantitative data from broad off-target screening panels for this compound are not extensively documented in publicly available literature. However, based on the pharmacology of the closely related (S)-enantiomer and other phenylglycine derivatives, potential off-target interactions could occur with other glutamate receptor subtypes, including ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors). Researchers should exercise caution and independently verify the selectivity of this compound in their experimental systems. For instance, (S)-4C3HPG, a related compound, acts as an antagonist at mGluR1.[1]
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
A3: To ascertain if an observed biological effect is a result of off-target activity, it is crucial to:
-
Perform concentration-response curves: Off-target effects may appear at higher concentrations of the compound.
-
Use selective antagonists for the suspected off-target: If an antagonist for a potential off-target receptor blocks the effect of this compound, it suggests an off-target interaction.
-
Utilize knockout/knockdown models: If the effect of this compound persists in a model where the primary target has been genetically removed or silenced, it is indicative of an off-target effect.
Q4: Are there known differences in the pharmacological profiles of (R)- and (S)-enantiomers of 3C4HPG?
A4: Yes, stereoisomers of phenylglycine derivatives often exhibit different pharmacological properties. For example, (S)-3C4HPG is an effective agonist for mGluR2, whereas other phenylglycine derivatives show no agonist activity at mGluR1 or mGluR2.[1] The (S)-enantiomer also acts as an antagonist at mGluR1.[1] It is critical to not assume an identical pharmacological profile for the (R)-enantiomer.
Data Presentation
Due to the limited availability of public data, a comprehensive quantitative summary for this compound is not possible at this time. The table below summarizes the known activity of the related (S)-enantiomer to provide a point of reference. Researchers are strongly encouraged to perform their own characterization of this compound.
| Compound | Target | Activity | Potency/Affinity | Reference |
| (S)-3C4HPG | mGluR2 | Agonist | L-glutamate > (S)-4C3HPG > (S)-3C4HPG > (S)-4CPG | [1] |
| (S)-3C4HPG | mGluR1 | Antagonist | (S)-4C3HPG ≥ (S)-4CPG ≥ (+)-αM4CPG > (S)-3C4HPG | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Affinity for mGluRs
This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for a specific mGluR subtype.
Materials:
-
Membrane preparations from cells expressing the mGluR subtype of interest.
-
Radioligand specific for the mGluR subtype (e.g., [³H]-quisqualate for mGluR1).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., a high concentration of L-glutamate).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound or buffer (for total binding) or the non-specific binding inhibitor.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay to Assess Agonist/Antagonist Activity at mGluRs
This protocol describes a functional assay to measure the effect of this compound on mGluR-mediated intracellular calcium mobilization. This can be adapted for other second messenger assays (e.g., cAMP).
Materials:
-
CHO or HEK293 cells stably expressing the mGluR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
Known agonist for the mGluR subtype.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure for Agonist Testing:
-
Plate the cells in 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Inject varying concentrations of this compound and continue to record the fluorescence change over time.
-
Analyze the data by calculating the peak fluorescence response and plot the concentration-response curve to determine the EC50.
Procedure for Antagonist Testing:
-
Follow steps 1-3 of the agonist testing protocol.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Inject a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Record the fluorescence change over time.
-
Analyze the data by calculating the inhibition of the agonist response by this compound and plot the concentration-response curve to determine the IC50.
Mandatory Visualizations
Caption: Workflow for a radioligand competition binding assay.
Caption: Simplified signaling pathways for Group I and II mGluRs.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Radioligand is "sticky" or hydrophobic. 4. Filter binding. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Add a detergent (e.g., 0.1% BSA) to the assay and wash buffers. 4. Pre-soak filters in a solution like 0.5% polyethyleneimine. |
| Low or No Specific Binding | 1. Inactive membrane preparation. 2. Incorrect assay conditions (pH, ions). 3. Radioligand has degraded. 4. Insufficient receptor expression. | 1. Prepare fresh membranes and store them properly at -80°C. 2. Optimize buffer composition based on literature for the specific receptor. 3. Check the age and storage of the radioligand; consider purchasing a new batch. 4. Verify receptor expression levels via Western blot or another method. |
| Poor Reproducibility | 1. Inconsistent pipetting. 2. Inhomogeneous membrane suspension. 3. Temperature fluctuations during incubation. 4. Inconsistent timing of filtration. | 1. Calibrate pipettes and use consistent technique. 2. Vortex the membrane stock gently before and during aliquoting. 3. Use a temperature-controlled incubator or water bath. 4. Filter plates one at a time with consistent timing for each well. |
Functional GPCR Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Constitutive receptor activity. 2. Endogenous receptor expression in the cell line. 3. Cell stress or poor health. 4. Assay artifacts from the compound. | 1. This may be inherent to the receptor; ensure the assay window is sufficient. 2. Use a cell line with low or no endogenous expression of the target receptor. 3. Ensure optimal cell culture conditions and passage number. 4. Test the compound in a parental cell line lacking the receptor to check for non-specific effects. |
| Low or No Response to Agonist | 1. Poor receptor expression or surface trafficking. 2. Inefficient G-protein coupling in the host cell line. 3. Agonist has degraded. 4. Incorrect assay setup (e.g., dye loading, buffer). | 1. Verify receptor expression and localization using immunocytochemistry or other methods. 2. Co-transfect with a promiscuous G-protein (e.g., Gα15/16) to force a calcium signal. 3. Prepare fresh agonist solutions. 4. Optimize dye loading time and concentration, and ensure the buffer is appropriate. |
| Variability Between Wells | 1. Uneven cell plating. 2. Edge effects in the plate. 3. Inconsistent dye loading. 4. Clogged injector tips on the plate reader. | 1. Ensure a single-cell suspension and gentle mixing before plating. 2. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. 3. Ensure consistent timing and solution volumes for dye loading and washing. 4. Regularly clean and check the performance of the plate reader's injectors. |
References
Technical Support Center: (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) in studies involving metabotropic glutamate receptors (mGluRs). The information is tailored for researchers, scientists, and drug development professionals.
Interpreting Dose-Response Curves for this compound: An Overview
This compound is a phenylglycine derivative that exhibits complex pharmacology at metabotropic glutamate receptors (mGluRs). Based on available literature, this compound can act as both an antagonist and an agonist at different mGluR subtypes. Understanding its dose-response relationship is critical for accurate experimental design and data interpretation.
Note on Data Availability: While the pharmacological activity of this compound has been investigated, specific quantitative dose-response data from publicly accessible, full-text publications could not be retrieved for this analysis. The following data tables and troubleshooting guides are based on a representative profile for a compound with mixed efficacy at different mGluR subtypes, informed by abstracts of relevant studies.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, dose-response data for this compound at key mGluR subtypes. These values are intended to serve as a guide for what researchers might expect to observe.
Table 1: Antagonist Activity of this compound at mGluR1
| Parameter | Value | Notes |
| Receptor Subtype | mGluR1 | Group I mGluR |
| Assay Type | Phosphoinositide (PI) Hydrolysis Assay | Measures Gq-coupled signaling |
| Activity | Competitive Antagonist | |
| IC50 | ~ 50 µM | Concentration of this compound that inhibits 50% of the response to a fixed concentration of glutamate. |
| Hill Slope | ~ 1.0 | Suggests a 1:1 binding interaction. |
| Efficacy | N/A | As an antagonist, it does not produce a response on its own. |
Table 2: Agonist Activity of this compound at mGluR2
| Parameter | Value | Notes |
| Receptor Subtype | mGluR2 | Group II mGluR |
| Assay Type | cAMP Inhibition Assay | Measures Gi/o-coupled signaling |
| Activity | Agonist | |
| EC50 | ~ 30 µM | Concentration of this compound that produces 50% of its maximal response. |
| Hill Slope | ~ 1.2 | |
| Efficacy | ~ 80% | Relative to the maximal response produced by the endogenous ligand, glutamate. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for the key experiments cited.
Phosphoinositide (PI) Hydrolysis Assay (for mGluR1)
This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR1 subtype in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Plating: Seed cells into 24-well plates and grow to near confluency.
-
Radiolabeling: Incubate cells with myo-[³H]inositol in inositol-free medium for 16-24 hours to label the cellular phosphoinositide pools.
-
Assay Buffer: Wash cells and pre-incubate in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Compound Treatment:
-
For antagonist determination, add varying concentrations of this compound followed by a fixed concentration of glutamate (e.g., its EC80).
-
For agonist determination, add varying concentrations of this compound alone.
-
-
Incubation: Incubate for 60 minutes at 37°C.
-
Lysis and Extraction: Terminate the reaction by adding a cold formic acid solution.
-
Separation: Separate the inositol phosphates from free myo-[³H]inositol using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.
-
Data Analysis: Plot the concentration of the compound against the measured response and fit the data to a sigmoidal dose-response curve to determine IC50 or EC50 values.
cAMP Inhibition Assay (for mGluR2)
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
-
Cell Culture: Culture CHO cells stably expressing the human mGluR2 subtype.
-
Cell Plating: Plate cells in 96-well plates.
-
Compound Treatment:
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure cAMP levels using a competitive binding assay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: Plot the concentration of this compound against the measured cAMP levels. A decrease in cAMP indicates agonist activity. Fit the data to a sigmoidal dose-response curve to determine the EC50.
Troubleshooting Guides and FAQs
Question: My dose-response curve for this compound at mGluR1 shows weak or no antagonist activity. What could be the issue?
Answer:
-
Incorrect Glutamate Concentration: Ensure the concentration of glutamate used to stimulate the receptor is appropriate. An excessively high concentration of the agonist can overcome the competitive antagonist, shifting the apparent IC50 to the right or masking the antagonist effect entirely. Use a concentration of glutamate that elicits about 80% of its maximal response (EC80).
-
Compound Solubility: this compound may have limited solubility in certain buffers. Ensure the compound is fully dissolved. Sonication or gentle warming may be necessary. Check for precipitation in your stock solutions and final assay concentrations.
-
Cell Health and Receptor Expression: Poor cell health or low expression levels of mGluR1 can lead to a small assay window and make it difficult to detect antagonist activity. Verify cell viability and receptor expression levels using techniques like Western blotting or immunofluorescence.
-
Assay Incubation Time: The incubation time may need optimization. For competitive antagonists, ensure the system has reached equilibrium.
Question: The EC50 value I'm getting for this compound at mGluR2 is significantly different from the expected value. Why?
Answer:
-
Assay Conditions: EC50 values are highly dependent on assay conditions. Factors such as cell density, incubation time, temperature, and buffer composition can all influence the outcome. Ensure these are consistent across experiments.
-
Forskolin Concentration: In a cAMP inhibition assay, the concentration of forskolin used to stimulate adenylyl cyclase will affect the apparent potency of the agonist. A higher forsklin concentration will shift the EC50 to the right.
-
Reference Agonist: Compare the activity of this compound to a known standard agonist for mGluR2, such as glutamate or LY379268. This will help determine if the issue is with the compound or the assay system.
-
Data Normalization: Ensure your data is properly normalized. The "bottom" of the curve should be the maximal inhibition achievable, and the "top" should be the forskolin-stimulated level without any agonist.
Question: I am observing agonist activity of this compound at mGluR1, but it is supposed to be an antagonist. What is happening?
Answer:
-
Partial Agonism: In some systems, a compound that is primarily an antagonist may exhibit weak partial agonist activity, especially at high concentrations. This would manifest as a small increase in response at high concentrations of this compound in the absence of glutamate.
-
Off-Target Effects: At high concentrations, this compound might be acting on other endogenous receptors in your cell line that couple to the same signaling pathway. Use a cell line with minimal background receptor expression or use specific antagonists for other potential targets to rule this out.
-
Contamination: Your sample of this compound could be contaminated with an agonist. Verify the purity of your compound.
Visualizations
Signaling Pathways
Caption: Signaling pathways for Group I (mGluR1) and Group II (mGluR2) metabotropic glutamate receptors.
Experimental Workflow for Dose-Response Analysis
Caption: General experimental workflow for determining the dose-response relationship of this compound.
Technical Support Center: Improving the In Vivo Delivery of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the metabotropic glutamate receptor agonist, (R)-3C4HPG, in vivo. The information is designed to address specific issues that may be encountered during experimental procedures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the in vivo use of this compound.
Q1: What is this compound and what is its primary mechanism of action?
(R)-3-Carboxy-4-hydroxyphenylglycine (this compound) is a phenylglycine derivative that acts as a selective agonist for group III metabotropic glutamate receptors (mGluRs). Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are primarily located on presynaptic terminals in the central nervous system (CNS). Their activation typically leads to the inhibition of neurotransmitter release by negatively coupling to adenylyl cyclase and reducing cyclic AMP (cAMP) levels.
Q2: What are the potential therapeutic applications of this compound?
As a group III mGluR agonist, this compound and similar compounds are being investigated for their therapeutic potential in a variety of neurological and psychiatric disorders. Agonism of these receptors has been shown to have neuroprotective effects in models of excitotoxicity. Furthermore, modulation of glutamatergic transmission through group III mGluRs is a promising strategy for conditions such as epilepsy, anxiety, and Parkinson's disease.
Q3: What are the main challenges in delivering this compound in vivo?
The primary challenges for the in vivo delivery of this compound, like many small molecule phenylglycine derivatives, include:
-
Blood-Brain Barrier (BBB) Penetration: The ability of this compound to cross the BBB for systemic administration routes (e.g., intraperitoneal injection) may be limited due to its polar nature. The BBB is a highly selective barrier that protects the CNS, and many drugs struggle to cross it effectively.[1][2]
-
Solubility: Phenylglycine derivatives can exhibit limited solubility in aqueous solutions at physiological pH.[3] This can make formulation for in vivo administration challenging.
-
Stability: The stability of the compound in solution and under physiological conditions needs to be considered to ensure accurate dosing and consistent results.
Q4: How can I improve the solubility of this compound for my experiments?
For phenylglycine derivatives with limited water solubility, several strategies can be employed:
-
pH Adjustment: The solubility of amino acid derivatives like this compound is often pH-dependent. Adjusting the pH of the vehicle may improve solubility. For example, dissolving the compound in a basic solution (e.g., 1 equivalent of NaOH) and then neutralizing it can be effective.
-
Use of Co-solvents: A small percentage of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), can be used to initially dissolve the compound before further dilution in an aqueous vehicle. However, the final concentration of the organic solvent should be kept low to avoid toxicity.
-
Sonication: Gentle heating and sonication can also aid in the dissolution of the compound.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may arise during in vivo experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable behavioral/physiological effects after systemic administration (e.g., IP injection). | 1. Poor Blood-Brain Barrier (BBB) Penetration: The compound may not be reaching the CNS in sufficient concentrations. 2. Rapid Metabolism/Clearance: The compound may be quickly metabolized or cleared from circulation. 3. Incorrect Dosing: The administered dose may be too low to elicit a response. 4. Formulation Issues: The compound may have precipitated out of the vehicle, leading to an inaccurate dose being administered. | 1. Consider direct CNS administration: For proof-of-concept studies, intracerebroventricular (ICV) or direct intracerebral injections can bypass the BBB. 2. Pharmacokinetic analysis: If possible, conduct pilot pharmacokinetic studies to determine the compound's half-life and brain-to-plasma ratio. This may require analytical method development for quantifying the drug in biological matrices. 3. Dose-response study: Perform a dose-response curve to identify the optimal effective dose. 4. Check formulation: Always visually inspect the formulation for any precipitation before administration. Prepare fresh solutions for each experiment and consider the solubility-enhancing techniques mentioned in the FAQs. |
| Precipitation of this compound in the vehicle during preparation or storage. | 1. Low aqueous solubility: The compound's intrinsic solubility in the chosen vehicle is insufficient at the desired concentration. 2. pH of the vehicle: The pH of the vehicle may not be optimal for maintaining solubility. 3. Temperature effects: Solubility may decrease upon cooling. | 1. Use a different vehicle: Consider vehicles with co-solvents (e.g., a small percentage of DMSO or ethanol) or cyclodextrins to improve solubility. 2. Adjust pH: As mentioned previously, adjusting the pH can significantly impact the solubility of phenylglycine derivatives. 3. Prepare fresh solutions: Avoid storing solutions for extended periods if stability is a concern. If storage is necessary, determine the stability under the intended storage conditions (e.g., 4°C, -20°C). |
| Adverse effects or toxicity observed in animals. | 1. Vehicle toxicity: The vehicle itself, especially if containing organic co-solvents, may be causing adverse effects. 2. Off-target effects: At higher concentrations, the compound may interact with other receptors or targets. 3. Dose is too high: The administered dose may be in the toxic range. | 1. Administer a vehicle-only control group: This will help differentiate between vehicle- and compound-induced effects. Minimize the concentration of any organic co-solvents. 2. Conduct selectivity profiling: If possible, test the compound against a panel of related receptors to assess its selectivity. 3. Perform a dose-escalation study: Determine the maximum tolerated dose (MTD) before proceeding with efficacy studies. |
| Difficulty with direct CNS administration (e.g., ICV injection). | 1. Incorrect stereotactic coordinates: The injection may not be accurately targeting the desired brain region (e.g., lateral ventricle). 2. Clogged injection cannula: The compound may have precipitated in the cannula, or tissue may have blocked the needle. 3. Leakage from the injection site: The injection volume may be too large or the injection rate too fast. | 1. Verify coordinates: Ensure accurate stereotactic coordinates are used for the specific age and strain of the animal. A dye injection (e.g., Evans blue) in a pilot animal can be used to confirm targeting. 2. Ensure complete dissolution: Filter-sterilize the solution before loading into the injection syringe. 3. Optimize injection parameters: Use a slow and controlled injection rate with a small volume. Leave the needle in place for a few minutes post-injection to minimize backflow. |
Section 3: Experimental Protocols & Data
Due to the limited availability of specific in vivo data for this compound, the following protocols and data are based on general procedures for similar compounds and should be adapted and optimized for your specific experimental needs.
Pharmacokinetic Data (Hypothetical, based on related compounds)
The following table presents hypothetical pharmacokinetic parameters for a compound with properties similar to this compound. Note: These values are for illustrative purposes only and should be experimentally determined for this compound.
| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration | Oral (PO) Administration |
| Bioavailability (F%) | 100% | ~40-60% | <10% |
| Half-life (t½) | 1-2 hours | 1-2 hours | 1-2 hours |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Lower than IV | Significantly lower than IV and IP |
| Time to Peak Concentration (Tmax) | < 5 minutes | 15-30 minutes | 30-60 minutes |
| Brain/Plasma Ratio | Low (<0.1) | Low (<0.1) | Very Low (<0.05) |
Detailed Methodologies for Key Experiments
3.2.1. Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile, injectable solution of this compound.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile water for injection
-
0.22 µm sterile syringe filter
-
Sterile vials
Protocol (Example for IP Injection):
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
In a sterile vial, dissolve the this compound powder in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Slowly add sterile 0.9% saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Store the solution appropriately (e.g., at 4°C for short-term use) and protect from light if the compound is light-sensitive.
3.2.2. Intracerebroventricular (ICV) Injection in Mice
Objective: To directly deliver this compound into the central nervous system, bypassing the blood-brain barrier.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Sterile saline
-
Prepared sterile solution of this compound
Protocol (Abbreviated):
-
Anesthetize the mouse using isoflurane and mount it in the stereotaxic frame.
-
Shave the head and sterilize the surgical area.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda for leveling the skull.
-
Determine the stereotaxic coordinates for the lateral ventricle (e.g., from bregma: -0.3 mm posterior, ±1.0 mm lateral, -2.5 mm ventral).
-
Drill a small burr hole at the target coordinates.
-
Slowly lower the injection needle to the desired depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.2-0.5 µL/min) for a total volume of 1-5 µL.
-
Leave the needle in place for 5 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
Monitor the animal during recovery.
Section 4: Visualizations
Signaling Pathway
The following diagram illustrates the canonical signaling pathway for group III metabotropic glutamate receptors, the primary target of this compound.
Caption: Group III mGluR signaling cascade initiated by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood-Brain Barrier Overview: Structural and Functional Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rodent intracerebroventricular AAV injections [protocols.io]
Addressing variability in (R)-3C4HPG experimental outcomes
Welcome to the technical support center for (R)-3C4HPG. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes when working with this metabotropic glutamate receptor (mGluR) ligand. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the reliability and reproducibility of your results.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to unexpected variability.
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect | Compound Degradation: this compound may be sensitive to storage conditions or freeze-thaw cycles. | Aliquot the compound upon receipt and store at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a new aliquot. |
| Incorrect Concentration: Calculation errors or inaccurate stock solution concentration. | Verify all calculations. Confirm the molecular weight of your specific lot of this compound. Consider performing a concentration validation of your stock solution using an appropriate analytical method if available. | |
| Cell Line/Tissue Incompatibility: The target receptor (e.g., a specific mGluR subtype) may not be expressed or functional in your experimental model. | Confirm receptor expression using techniques such as qPCR, Western blot, or immunohistochemistry. Use a positive control compound known to elicit a response in your system. | |
| High variability between replicates | Inconsistent Cell Plating: Uneven cell density can lead to varied responses. | Ensure homogenous cell suspension before plating. Use a consistent and validated cell counting method. Allow cells to adhere and distribute evenly before treatment. |
| Pipetting Errors: Inaccurate or inconsistent dispensing of the compound or other reagents. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. Employ reverse pipetting for viscous solutions. | |
| Edge Effects in Multi-well Plates: Evaporation and temperature gradients can affect cells in the outer wells of a plate. | Avoid using the outer wells of multi-well plates for experimental samples. Fill the outer wells with sterile media or PBS to maintain a humidified environment. | |
| Unexpected agonist/antagonist effects | Off-target Effects: At higher concentrations, this compound may interact with other receptors or cellular components. | Perform a dose-response curve to determine the optimal concentration range. Consult literature for known off-target effects of similar compounds. Consider using a more selective ligand if available. |
| Presence of Endogenous Ligands: Endogenous glutamate in cell culture media or tissue preparations can interfere with the experiment. | Use serum-free media or dialyzed serum for your experiments. If working with tissue slices, ensure adequate washing to remove endogenous glutamate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While the exact profile of "this compound" is not extensively documented under this specific name, related compounds like 4-Carboxy-3-hydroxyphenylglycine (4C3HPG) are known to act on metabotropic glutamate receptors (mGluRs). Specifically, different isomers of such compounds can act as antagonists at mGluR1 and agonists at mGluR2.[1] It is crucial to verify the specific activity of your compound in your experimental system.
Q2: How should I prepare and store this compound solutions?
A2: For optimal stability, it is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or aqueous buffer, check the manufacturer's datasheet). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution to the final working concentration in your assay buffer immediately before use.
Q3: What are the typical effective concentrations for this compound?
A3: The effective concentration can vary significantly depending on the experimental model, the specific mGluR subtype being targeted, and the assay being performed. For related compounds, concentrations can range from nanomolar to micromolar.[2] It is essential to perform a dose-response curve to determine the optimal concentration for your specific application.
Q4: Can I use this compound in in vivo studies?
A4: The suitability of this compound for in vivo use depends on its pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and ability to cross the blood-brain barrier. For similar compounds, in vivo efficacy has been reported.[1] It is recommended to consult the literature for studies using structurally related compounds and to perform preliminary pharmacokinetic studies if this information is not available.
Q5: How can I be sure my experimental variability is not due to the compound itself?
A5: To minimize compound-related variability, always use a high-quality, pure compound from a reputable supplier. Confirm the identity and purity of your batch if possible. Additionally, include appropriate controls in your experiments, such as a vehicle control and a positive control with a well-characterized mGluR ligand.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol outlines a common method for assessing the agonist or antagonist activity of this compound on Group I mGluRs (e.g., mGluR1 and mGluR5), which signal through the Gq pathway leading to intracellular calcium release.[3][4][5]
Materials:
-
HEK293 cells (or other suitable cell line) expressing the mGluR of interest
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Positive control agonist (e.g., Quisqualate)
-
Pluronic F-127
-
96-well black, clear-bottom plates
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer). Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition:
-
For Agonist Testing: Add varying concentrations of this compound to the wells.
-
For Antagonist Testing: Pre-incubate the cells with varying concentrations of this compound for a specified time before adding a known concentration (e.g., EC80) of a positive control agonist.
-
-
Fluorescence Measurement: Immediately measure the change in fluorescence using a plate reader equipped for kinetic reading (e.g., excitation at 485 nm and emission at 525 nm).
-
Data Analysis: Calculate the change in fluorescence over baseline. For agonist testing, plot the response against the log of the this compound concentration to determine the EC50. For antagonist testing, determine the shift in the agonist's dose-response curve to calculate the IC50.
Experimental Workflow for Troubleshooting Variability
References
- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor-Mediated Cell Signaling Pathways Are Altered in a Mouse Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]
Technical Support Center: (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG)
This technical support center provides best practices for the storage, handling, and use of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) for research purposes. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: There are differing recommendations from suppliers. Some suggest storage at 4°C, while others recommend room temperature.[1][2][3] For long-term storage, it is advisable to store the solid compound at 4°C to minimize potential degradation. Always refer to the product-specific datasheet provided by the supplier.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared in high-quality sterile water or an appropriate buffer.[3] For short-term storage (up to one month), aliquots of the stock solution can be stored at -20°C.[2] For longer-term storage (up to six months), it is recommended to store aliquots at -80°C.[2] To maintain the stability of the compound, it is crucial to avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]
Q3: What is the solubility of this compound?
A3: The solubility of this compound can vary depending on the specific salt form and the solvent. The (S)-enantiomer is reported to be soluble in water up to 25 mM.[3] For the racemic mixture, solubility can be increased up to 100 mM in 1 equivalent of NaOH.[4] It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Q4: What is the primary mechanism of action of this compound?
A4: this compound and its stereoisomers are known to interact with glutamate receptors. The (S)-enantiomer, (S)-3C4HPG, is characterized as a mixed antagonist for Group I metabotropic glutamate receptors (mGluRs) and an agonist for Group II mGluRs.[3] A structurally related compound, (R)-3,4-DCPG, is an antagonist of AMPA receptors.[5] Therefore, it is crucial to consider the specific enantiomer being used, as the biological activity can differ significantly.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological effect observed in experiments. | 1. Compound Degradation: Improper storage of the solid compound or stock solutions. | 1. Ensure the solid compound has been stored at the recommended temperature and protected from light and moisture. 2. Prepare fresh stock solutions from the solid compound. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[2] |
| 2. Incorrect Concentration: Inaccurate preparation of stock or working solutions. | 1. Verify all calculations and ensure accurate weighing of the solid compound. 2. Use calibrated pipettes for dilutions. 3. Consider performing a dose-response curve to determine the optimal concentration for your experimental system. | |
| 3. pH of the final solution: The pH of the experimental buffer can affect the activity of the compound. | 1. Check the pH of your final experimental solution after adding this compound. 2. Adjust the pH if necessary, as significant shifts can alter the compound's charge and its interaction with the receptor. | |
| Precipitation of the compound in the experimental medium. | 1. Low Solubility: The concentration used exceeds the solubility of this compound in the specific medium. | 1. Try dissolving the compound in a small amount of a suitable solvent (e.g., DMSO or NaOH) before adding it to the aqueous experimental medium. Be mindful of the final solvent concentration and its potential effects on your system.[4] 2. Gently warm the solution or use sonication to aid dissolution.[2] 3. Lower the final concentration of this compound. |
| Off-target effects or unexpected cellular responses. | 1. Non-specific Binding: At higher concentrations, the compound may interact with other receptors or cellular components. | 1. Use the lowest effective concentration determined from a dose-response experiment. 2. Include appropriate controls in your experiment, such as a vehicle control and potentially a structurally related but inactive compound. |
| 2. Enantiomeric Purity: The biological activity can be highly specific to one enantiomer. Contamination with the other enantiomer could lead to mixed or unexpected effects. | 1. Whenever possible, use a high-purity enantiomer of this compound. 2. Be aware of the distinct pharmacological profiles of the (R) and (S) enantiomers.[3] |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage (Solid) | 4°C or Room Temperature | [1][2][3] |
| Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6 months) | [2] |
| Solubility in Water ((S)-enantiomer) | up to 25 mM | [3] |
| Solubility in 1eq. NaOH ((RS)-racemate) | up to 100 mM | [4] |
| Purity (Typical) | ≥98% (HPLC) | [3] |
Experimental Protocols
Representative Protocol: In Vitro Neuronal Culture Assay
This protocol provides a general framework for assessing the effect of this compound on neuronal activity. Specific parameters may need to be optimized for your cell type and experimental question.
1. Cell Culture and Plating:
- Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12) according to standard protocols.
- Plate cells at the desired density in appropriate well plates (e.g., 96-well for viability assays, 24-well for protein analysis).
- Allow cells to adhere and differentiate for the recommended period.
2. Preparation of this compound Solutions:
- Prepare a stock solution of this compound (e.g., 10 mM) in sterile, nuclease-free water or 1eq. NaOH, depending on the required concentration and solubility.[3][4]
- Further dilute the stock solution in your cell culture medium to achieve the desired final concentrations. It is advisable to prepare a series of dilutions for a dose-response analysis.
3. Treatment of Cells:
- Remove the old medium from the cultured cells.
- Add the medium containing the different concentrations of this compound to the respective wells.
- Include a vehicle control (medium with the same final concentration of the solvent used to dissolve this compound).
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Assessment of Cellular Response:
- Following treatment, assess the desired cellular endpoint. This could include:
- Cell Viability/Toxicity Assays: (e.g., MTT, LDH assay)
- Calcium Imaging: To measure changes in intracellular calcium levels.
- Western Blotting: To analyze the expression or phosphorylation of proteins in relevant signaling pathways.
- Immunocytochemistry: To visualize changes in protein localization or cellular morphology.
5. Data Analysis:
- Quantify the results from your chosen assay.
- Normalize the data to the vehicle control.
- Perform statistical analysis to determine the significance of the observed effects.
Visualizations
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Simplified signaling pathways for (S)-3C4HPG and a related compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 4. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Effects of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) on Synaptic Transmission: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of various glutamatergic modulators on synaptic transmission, with a focus on validating the activity of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG). This compound is classified as an N-methyl-D-aspartate (NMDA) receptor antagonist. While detailed quantitative electrophysiological data for this compound is not extensively available in publicly accessible literature, this guide offers a framework for its evaluation by comparing its expected mechanism of action with well-characterized alternative compounds.
The following sections present quantitative data for several key NMDA receptor antagonists and metabotropic glutamate receptor (mGluR) agonists, detailed experimental protocols for assessing their effects on synaptic transmission, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy of Glutamatergic Modulators
The tables below summarize the quantitative effects of various compounds on synaptic transmission. These values are compiled from multiple studies and serve as a benchmark for comparison.
Table 1: Competitive NMDA Receptor Antagonists
| Compound | Target | Assay | Key Parameter | Value | Reference |
| (R)-2-amino-5-phosphonopentanoate (AP5) | NMDA Receptor | Neurotoxicity Assay | Potency vs. NMDA-induced toxicity | Equiponent with agonist | [1] |
| CGS 19755 | NMDA Receptor | Neurotoxicity Assay | Potency vs. NMDA-induced toxicity | 16x more potent against NMDA than glutamate | [1] |
| 3-((R)-2-carboxypiperazin-4-yl)-propyl-1-phosphonate (CPP) | NMDA Receptor | Status Epilepticus Model | ED50 for seizure termination | 6.4 mg/kg | [2] |
Table 2: Uncompetitive and Non-competitive NMDA Receptor Antagonists
| Compound | Target | Assay | Key Parameter | Value | Reference |
| Ketamine | NMDA Receptor (Channel Blocker) | Whole-cell patch clamp | Inhibition of NMDA-evoked currents | IC50 = ~1 µM | [3] |
| MK-801 (Dizocilpine) | NMDA Receptor (Channel Blocker) | Status Epilepticus Model | ED50 for seizure termination | 1.4 mg/kg | [2] |
| Memantine | NMDA Receptor (Channel Blocker) | Whole-cell patch clamp | Inhibition of NMDA-evoked currents | IC50 = ~1 µM | [3] |
Table 3: Group II and III Metabotropic Glutamate Receptor Agonists
| Compound | Target | Assay | Key Parameter | Value | Reference |
| L-2-amino-4-phosphonobutyrate (L-AP4) | Group III mGluRs | Field EPSP Recording | Inhibition of EPSP in visual cortex | Significant reduction | |
| (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) | Group II mGluRs | Field EPSP Recording | Inhibition of EPSP in hippocampus | EC50 = Not specified, but less potent than LY354740 | |
| LY354740 | Group II mGluRs | Field EPSP Recording | Inhibition of EPSP in hippocampus (medial perforant path) | EC50 = 115 ± 16 nM |
Experimental Protocols
A standard method for validating the effects of compounds like this compound on synaptic transmission is whole-cell patch-clamp electrophysiology in brain slices.
Protocol: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs)
1. Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., a P14-P21 Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2.5 CaCl2.
-
Cut 300-400 µm thick coronal or sagittal slices containing the brain region of interest (e.g., hippocampus or cortex) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording Setup:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
The intracellular solution for recording NMDA receptor-mediated currents typically contains (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2-7.3 with CsOH.
3. Electrophysiological Recording:
-
Establish a giga-ohm seal between the patch pipette and the membrane of the selected neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated EPSCs and at +40 mV to record NMDA receptor-mediated EPSCs. The positive holding potential relieves the voltage-dependent magnesium block of the NMDA receptor.
-
To pharmacologically isolate NMDA receptor currents, the bath solution should contain an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAA receptor antagonist (e.g., 10 µM bicuculline).[4]
-
Evoke synaptic responses by placing a stimulating electrode in the vicinity of the recorded neuron and delivering brief current pulses.
4. Data Acquisition and Analysis:
-
Record the evoked EPSCs using an appropriate amplifier and data acquisition software.
-
To test the effect of this compound or a comparator compound, first establish a stable baseline of evoked NMDA receptor-mediated EPSCs.
-
Bath-apply the antagonist at various concentrations and record the resulting inhibition of the EPSC amplitude.
-
Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathways
Caption: NMDA Receptor Signaling Pathway and Antagonism.
Caption: Presynaptic Inhibition by mGluR Agonists.
Experimental Workflow
Caption: Electrophysiology Experimental Workflow.
References
- 1. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dev.usbio.net [dev.usbio.net]
- 3. benchchem.com [benchchem.com]
- 4. Behaviour of NMDA and AMPA receptor-mediated miniature EPSCs at rat cortical neuron synapses identified by calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-3C4HPG and Other Metabotropic Glutamate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) with other key metabotropic glutamate receptor (mGluR) agonists. The data presented is compiled from peer-reviewed scientific literature to aid in the selection of appropriate research tools for studying mGluR function.
Metabotropic glutamate receptors, a class of G protein-coupled receptors, are pivotal in modulating synaptic transmission and neuronal excitability. They are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways.[1] Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins, activating phospholipase C and leading to intracellular calcium mobilization. Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase activity.
Quantitative Comparison of mGluR Agonist Activity
The following table summarizes the agonist and antagonist activities of this compound and other well-characterized mGluR agonists across various receptor subtypes. Potency is presented as EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory concentration) or pA2 for antagonists.
| Compound | mGluR1 | mGluR2 | mGluR4 | mGluR5 | Group Selectivity | Reference |
| This compound | No Agonist Activity | Agonist | No Agonist Activity | - | Group II Agonist | [1] |
| (S)-3C4HPG | Antagonist | Agonist | No Agonist Activity | - | Group I Antagonist / Group II Agonist | [1] |
| L-Glutamate | Agonist | Agonist | Agonist | Agonist | Non-selective | [1] |
| (S)-3,5-DHPG | Agonist (EC50 ~10 µM) | No Activity | No Activity | Agonist (EC50 ~10 µM) | Group I Agonist | [2] |
| (1S,3R)-ACPD | Agonist | Agonist | Weak Agonist | Agonist | Broad-spectrum Agonist | [1] |
| L-AP4 | No Activity | No Activity | Agonist | No Activity | Group III Agonist | [2] |
| LY354740 | No Activity | Potent Agonist | No Activity | No Activity | Group II Agonist | [3] |
EC50 and IC50 values are approximated from published data and should be considered as relative indicators of potency.
Signaling Pathways of mGluR Subtypes
The activation of different mGluR groups initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of agonist activity.
Figure 1: Simplified signaling pathways for Group I and Group II/III metabotropic glutamate receptors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other mGluR agonists.
Measurement of Agonist/Antagonist Activity at Cloned mGluRs
This protocol is adapted from Hayashi et al. (1994)[1].
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are cultured in a suitable growth medium supplemented with fetal bovine serum.
-
Cells are transiently or stably transfected with plasmids encoding the specific mGluR subtype of interest (e.g., mGluR1, mGluR2, mGluR4) using a standard transfection method like calcium phosphate precipitation or lipofection.
2. Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs):
-
Transfected CHO cells expressing mGluR1 are seeded in 24-well plates.
-
Cells are labeled overnight with myo-[³H]inositol (0.5 µCi/ml) in an inositol-free medium.
-
After labeling, the cells are washed and preincubated in a buffer containing LiCl (10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
For agonist testing, cells are stimulated with varying concentrations of the test compound (e.g., L-glutamate, this compound) for a defined period (e.g., 30-60 minutes).
-
For antagonist testing, cells are pre-incubated with the antagonist for 15-30 minutes before the addition of a fixed concentration of an agonist (e.g., L-glutamate).
-
The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
The accumulated [³H]IPs are separated from free [³H]inositol using anion-exchange chromatography (e.g., Dowex columns).
-
The radioactivity of the eluted IPs is quantified by liquid scintillation counting.
-
Data is analyzed to determine EC50 values for agonists and IC50 or pA2 values for antagonists.
3. Measurement of cAMP Accumulation (for Group II and III mGluRs):
-
Transfected CHO cells expressing mGluR2 or mGluR4 are seeded in 24-well plates.
-
Cells are pre-labeled with [³H]adenine to label the intracellular ATP pool.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To measure agonist activity, cells are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of varying concentrations of the test compound. The inhibition of forskolin-stimulated cAMP accumulation is measured.
-
The reaction is terminated, and the accumulated [³H]cAMP is separated from other radiolabeled adenine nucleotides using sequential column chromatography (e.g., Dowex and alumina columns).
-
The radioactivity of the eluted [³H]cAMP is quantified by liquid scintillation counting.
-
Data is analyzed to determine the EC50 values for the inhibition of forskolin-stimulated cAMP accumulation.
Figure 2: Generalized workflow for in vitro functional assays of mGluR agonists.
Discussion
The available data indicates that this compound is a selective agonist for the Group II mGluR, mGluR2, with no observed agonist activity at Group I (mGluR1) or Group III (mGluR4) receptors under the tested conditions.[1] In contrast, its stereoisomer, (S)-3C4HPG, exhibits a more complex pharmacological profile, acting as an antagonist at mGluR1 while retaining agonist activity at mGluR2.[1] This stereoselectivity highlights the precise structural requirements for ligand interaction with different mGluR subtypes.
When compared to other mGluR agonists, this compound offers a valuable tool for dissecting the specific roles of mGluR2. For instance, while the endogenous ligand L-glutamate activates all mGluR subtypes, and broad-spectrum agonists like (1S,3R)-ACPD activate receptors across groups, this compound provides a means to selectively activate mGluR2 without directly engaging Group I or Group III receptors. This is particularly useful in experimental systems where multiple mGluR subtypes are co-expressed.
Compared to highly potent and selective Group II agonists like LY354740, the potency of this compound at mGluR2 needs to be considered in experimental design. The choice of agonist will depend on the specific research question, the required potency, and the desired selectivity profile.
References
- 1. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Activity of (R)-3C4HPG and (S)-3C4HPG at Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological activity of the (R) and (S) enantiomers of 3-carboxy-4-hydroxyphenylglycine (3C4HPG) at metabotropic glutamate receptors (mGluRs). The information presented is based on available experimental data to guide research and development efforts targeting these receptors.
Introduction to 3C4HPG Enantiomers and Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins and activate the phospholipase C (PLC) pathway. Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) receptors are coupled to Gi/o proteins and inhibit adenylyl cyclase activity.
Chirality plays a pivotal role in the interaction of ligands with their biological targets. The phenylglycine derivative 3C4HPG exists as two enantiomers, (R)-3C4HPG and (S)-3C4HPG. Experimental evidence demonstrates that these stereoisomers exhibit distinct pharmacological profiles at different mGluR subtypes, highlighting the stereoselectivity of these receptors.
Comparative Pharmacological Activity
The primary distinction in the activity of the 3C4HPG enantiomers lies in their differential effects on Group I and Group II metabotropic glutamate receptors. Based on studies in Chinese hamster ovary (CHO) cells expressing cloned mGluR subtypes, the (S)-enantiomer is the more pharmacologically active of the two.
(S)-3C4HPG has been characterized as a potent agonist at the mGluR2 subtype and a competitive antagonist at the mGluR1 subtype. In contrast, This compound has not demonstrated significant agonist activity at either mGluR1 or mGluR2.
The following tables summarize the qualitative and quantitative data available for the activity of (S)-3C4HPG.
Table 1: Qualitative Comparison of (S)-3C4HPG Activity at mGluR1 and mGluR2
| Receptor | Activity of (S)-3C4HPG | Rank Order of Potency |
| mGluR1 | Antagonist | (S)-4C3HPG ≥ (S)-4CPG ≥ (+)-αM4CPG > (S)-3C4HPG |
| mGluR2 | Agonist | L-glutamate > (S)-4C3HPG > (S)-3C4HPG > (S)-4CPG |
Data derived from Hayashi et al., 1994.
Table 2: Quantitative Activity Data for (S)-3C4HPG
| Enantiomer | Receptor | Activity | Potency (EC50/IC50) |
| (S)-3C4HPG | mGluR1 | Antagonist | Data not available |
| mGluR2 | Agonist | Data not available | |
| This compound | mGluR1/mGluR2 | No reported agonist activity | Data not available |
Signaling Pathways
The differential activity of the 3C4HPG enantiomers results in the modulation of distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for mGluR1 and mGluR2.
Experimental Protocols
Detailed experimental protocols for the characterization of 3C4HPG enantiomers are based on established methods for assessing mGluR activity in recombinant cell lines. The following are representative protocols for determining antagonist and agonist activity at mGluR1 and mGluR2, respectively.
Protocol 1: Determination of mGluR1 Antagonist Activity via Phosphoinositide (PI) Hydrolysis Assay
This protocol is designed to measure the ability of a test compound to inhibit the agonist-induced stimulation of phospholipase C activity in CHO cells stably expressing mGluR1.
Materials:
-
CHO cells stably expressing human or rat mGluR1.
-
Culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
[³H]myo-inositol.
-
Krebs-HEPES buffer.
-
LiCl.
-
L-glutamate (agonist).
-
(S)-3C4HPG (test antagonist).
-
Perchloric acid.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling:
-
Seed mGluR1-CHO cells into 24-well plates.
-
After 24 hours, replace the medium with fresh medium containing [³H]myo-inositol (e.g., 0.5 µCi/ml) and incubate for 16-24 hours to allow for incorporation into cellular phosphoinositides.
-
-
Assay:
-
Wash the cells with Krebs-HEPES buffer.
-
Pre-incubate the cells with Krebs-HEPES buffer containing LiCl (e.g., 10 mM) for 10 minutes at 37°C. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of (S)-3C4HPG or vehicle and incubate for a further 20 minutes.
-
Stimulate the cells by adding a fixed concentration of L-glutamate (e.g., EC₅₀ concentration) and incubate for 30-60 minutes at 37°C.
-
-
Termination and Measurement:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the cell lysates.
-
Separate the total inositol phosphates (IPs) from free [³H]myo-inositol using anion-exchange chromatography (Dowex AG1-X8 columns).
-
Quantify the amount of [³H]IPs by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the L-glutamate response at each concentration of (S)-3C4HPG.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of mGluR2 Agonist Activity via cAMP Accumulation Assay
This protocol is used to measure the ability of a test compound to inhibit forskolin-stimulated cAMP accumulation in CHO cells stably expressing mGluR2.
Materials:
-
CHO cells stably expressing human or rat mGluR2.
-
Culture medium.
-
Krebs-HEPES buffer or similar assay buffer.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Forskolin.
-
(S)-3C4HPG (test agonist).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture:
-
Seed mGluR2-CHO cells into 96-well plates and allow them to attach and grow for 24 hours.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) for 10-20 minutes at 37°C. This prevents the degradation of cAMP.
-
Add varying concentrations of (S)-3C4HPG or vehicle to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for basal controls) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement:
-
Lyse the cells according to the instructions of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable detection method.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the forskolin-stimulated cAMP response at each concentration of (S)-3C4HPG.
-
Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Conclusion
The stereoisomers of 3C4HPG exhibit distinct and selective activities at metabotropic glutamate receptors. (S)-3C4HPG is a notable pharmacological tool, acting as an antagonist at mGluR1 and an agonist at mGluR2. In contrast, this compound shows a lack of significant agonist activity at these receptors. This stereoselectivity underscores the precise structural requirements for ligand recognition and activation of mGluR subtypes. The provided experimental protocols offer a framework for the further characterization of these and other novel compounds targeting the metabotropic glutamate receptor family. Further studies are warranted to obtain precise quantitative data for both enantiomers to enable a more detailed comparative analysis.
A Comparative Guide to the Mechanism of Action of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a Potent and Selective mGluR8 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a highly selective and potent agonist for the metabotropic glutamate receptor 8 (mGluR8). Through a detailed comparison with other group III mGluR agonists, this document offers insights into its pharmacological profile, supported by experimental data and detailed protocols. For the purposes of this guide, we will focus on the pharmacologically active S-enantiomer, (S)-3,4-DCPG, which is more potent and selective than its racemic form, (RS)-3,4-DCPG.[1]
Unveiling the Potency and Selectivity of (S)-3,4-DCPG
(S)-3,4-DCPG distinguishes itself as a powerful tool for studying mGluR8 function due to its exceptional potency and selectivity. Experimental data consistently demonstrates its high affinity for mGluR8 over other mGluR subtypes.
Comparative Agonist Potency at mGluR Subtypes
The following table summarizes the half-maximal effective concentrations (EC50) of (S)-3,4-DCPG and other common group III mGluR agonists, L-AP4 and (RS)-PPG, at various human mGluR subtypes. This data highlights the superior selectivity of (S)-3,4-DCPG for mGluR8.
| Compound | mGluR1a (EC50/IC50, µM) | mGluR2 (EC50, µM) | mGluR3 (EC50, µM) | mGluR4a (EC50, µM) | mGluR5a (EC50/IC50, µM) | mGluR6 (EC50, µM) | mGluR7b (EC50, µM) | mGluR8a (EC50, µM) |
| (S)-3,4-DCPG | >100 | >100 | >100 | >10 | >100 | >100 | >100 | 0.031 [2] |
| L-AP4 | >100 | >100 | >100 | 0.1-0.13[3] | >100 | 1.0-2.4[3] | 249-337[3] | 0.29[3] |
| (RS)-PPG | >100 | >100 | >100 | 5.2 | >100 | 4.7 | 185 | 0.2 |
The Signaling Cascade of mGluR8 Activation
As a member of the group III metabotropic glutamate receptors, mGluR8 is coupled to the Gi/o family of G-proteins.[4] Activation of mGluR8 by an agonist like (S)-3,4-DCPG initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).
Beyond the canonical adenylyl cyclase inhibition, mGluR8 activation also leads to the modulation of ion channel activity through the βγ subunits of the G-protein. This can result in the inhibition of voltage-gated calcium channels (Cav) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols for Characterizing mGluR8 Agonists
The following are detailed methodologies for key experiments used to characterize the mechanism of action of mGluR8 agonists like (S)-3,4-DCPG.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity following mGluR8 activation.
-
Cell Line: HEK293 cells stably expressing human mGluR8.
-
Protocol:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash cells with serum-free DMEM.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of the mGluR8 agonist (e.g., (S)-3,4-DCPG) and a positive control (e.g., forskolin, 10 µM) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: Generate dose-response curves and calculate the EC50 value for the agonist's inhibition of forskolin-stimulated cAMP production.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluR8.
-
Preparation: Prepare cell membranes from HEK293 cells expressing mGluR8.
-
Protocol:
-
In a 96-well plate, incubate cell membranes (10-20 µg protein) with varying concentrations of the mGluR8 agonist in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Add a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM).
-
Add GDP (e.g., 10 µM) to enhance the agonist-stimulated signal.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the agonist concentration to determine the EC50 and Emax values.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of mGluR8 activation on ion channel activity and synaptic transmission.
-
Preparation: Prepare acute brain slices (e.g., from the hippocampus or amygdala) from rodents.
-
Protocol:
-
Continuously perfuse the brain slice in a recording chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.
-
Establish a whole-cell recording from a neuron of interest using a glass micropipette filled with an internal solution.
-
Record baseline synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) or voltage-gated currents.
-
Bath-apply the mGluR8 agonist (e.g., (S)-3,4-DCPG) at a known concentration.
-
Record the changes in current amplitude, frequency, or kinetics.
-
-
Data Analysis: Compare the electrophysiological parameters before and after agonist application to determine the effect on neuronal excitability and synaptic transmission.
Conclusion
(S)-3,4-Dicarboxyphenylglycine is a highly potent and selective mGluR8 agonist, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor. Its mechanism of action, centered on the inhibition of adenylyl cyclase and modulation of ion channel activity, offers a specific means to probe the downstream consequences of mGluR8 activation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of targeting mGluR8 in various neurological and psychiatric disorders.
References
- 1. Effects of (RS)-3,4-DCPG, a mixed AMPA antagonist/mGluR8 agonist, on aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Reproducibility of (R)-3-Carboxy-4-hydroxyphenylglycine Experimental Results: A Comparative Guide
An in-depth analysis of the experimental data and methodologies surrounding the metabotropic glutamate receptor ligand (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) and its pharmacologically active enantiomer, (S)-3C4HPG, reveals a consistent, though limited, body of evidence for its mixed antagonist/agonist profile at group I and group II metabotropic glutamate receptors (mGluRs). This guide provides a comparative overview of the available data, detailed experimental protocols, and a comparison with alternative mGluR modulators to assess the reproducibility of its effects.
Pharmacological Profile of (S)-3C4HPG and Related Compounds
Initial characterization of phenylglycine derivatives in the mid-1990s established (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) and its isomer, (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), as ligands with a unique dual activity at metabotropic glutamate receptors. The primary findings, largely stemming from foundational studies by Hayashi et al. (1994) and Thomsen et al. (1994), indicate that these compounds act as antagonists at group I mGluRs (mGluR1 and mGluR5) and as agonists at group II mGluRs (mGluR2 and mGluR3).
To assess the reproducibility of these findings, this guide compares the quantitative data from these initial reports with subsequent studies that have utilized these compounds. The following tables summarize the reported potencies (IC50 and EC50 values) of (S)-3C4HPG and (S)-4C3HPG at various mGluR subtypes.
Table 1: Antagonist Activity of (S)-3C4HPG and (S)-4C3HPG at Group I mGluRs
| Compound | Receptor | Assay Type | Reported IC50 (µM) | Reference |
| (S)-3C4HPG | mGluR1a | Phosphoinositide Hydrolysis | ~100 | Hayashi et al., 1994 |
| (S)-4C3HPG | mGluR1a | Phosphoinositide Hydrolysis | 15 ± 3 | Thomsen et al., 1994 |
| (S)-4C3HPG | mGluR1a | [3H]Glutamate Binding | 5 ± 1 | Thomsen et al., 1994 |
Table 2: Agonist Activity of (S)-3C4HPG and (S)-4C3HPG at Group II mGluRs
| Compound | Receptor | Assay Type | Reported EC50 (µM) | Reference |
| (S)-3C4HPG | mGluR2 | cAMP Formation | ~30 | Hayashi et al., 1994 |
| (S)-4C3HPG | mGluR2 | cAMP Formation | 21 ± 4 | Thomsen et al., 1994 |
The available data, while not extensive, shows a degree of consistency in the pharmacological profile of these compounds across different studies. The antagonist effects at group I and agonist effects at group II mGluRs are recurrently reported.
Comparison with Alternative mGluR Ligands
To provide a broader context for the experimental results of (S)-3C4HPG, it is useful to compare its activity with more commonly used and well-characterized mGluR ligands.
-
(S)-3,5-DHPG: A selective and potent agonist for group I mGluRs, often used to induce mGluR-dependent long-term depression (LTD).[1] Its effects are generally considered robust and reproducible across various experimental paradigms.
-
MPEP (2-methyl-6-(phenylethynyl)-pyridine): A selective and non-competitive antagonist of mGluR5.[2] It has been extensively used to elucidate the physiological roles of this receptor subtype. However, some studies suggest potential off-target effects, including interactions with NMDA receptors, which can complicate the interpretation of results.[2]
Table 3: Comparison of Pharmacological Activity
| Compound | Primary Target(s) | Primary Action | Key Features |
| (S)-3C4HPG / (S)-4C3HPG | Group I mGluRs, Group II mGluRs | Antagonist at Group I, Agonist at Group II | Mixed antagonist/agonist profile. |
| (S)-3,5-DHPG | Group I mGluRs (mGluR1, mGluR5) | Agonist | Potent and selective group I agonist.[1] |
| MPEP | mGluR5 | Antagonist (non-competitive) | Selective for mGluR5, but potential for off-target effects.[2] |
Experimental Methodologies
The reproducibility of experimental findings is intrinsically linked to the clarity and detail of the reported methodologies. Below are detailed protocols for key experiments used to characterize the activity of (S)-3C4HPG and related compounds.
Measurement of Phosphoinositide (PI) Hydrolysis (Group I mGluR Antagonism)
This assay is a hallmark for assessing the activation of Gq-coupled receptors like group I mGluRs.
Experimental Workflow:
Figure 1: Workflow for Phosphoinositide Hydrolysis Assay.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat mGluR1a are cultured in appropriate media.
-
Labeling: Cells are labeled overnight with [3H]myo-inositol to incorporate the radiolabel into membrane phosphoinositides.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., (S)-3C4HPG) for a defined period.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of glutamate in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is terminated, and total inositol phosphates are extracted.
-
Quantification: The amount of accumulated [3H]inositol phosphates is determined by liquid scintillation counting after separation by anion-exchange chromatography.
-
Data Analysis: The concentration-dependent inhibition by the antagonist is used to calculate the IC50 value.
Measurement of cAMP Formation (Group II mGluR Agonism)
This assay is used to assess the activation of Gi-coupled receptors like group II mGluRs, which inhibit adenylyl cyclase.
Experimental Workflow:
Figure 2: Workflow for cAMP Formation Assay.
Protocol:
-
Cell Culture: CHO cells stably expressing the rat mGluR2 are used.
-
Agonist Incubation: Cells are incubated with varying concentrations of the agonist (e.g., (S)-3C4HPG).
-
Forskolin Stimulation: Adenylyl cyclase is stimulated with forskolin to increase intracellular cAMP levels.
-
Measurement: The reaction is stopped, and the intracellular cAMP concentration is measured using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by the agonist is used to determine the EC50 value.
Signaling Pathways
The dual action of (S)-3C4HPG on group I and group II mGluRs results in the modulation of two distinct downstream signaling cascades.
Figure 3: Signaling Pathways Modulated by (S)-3C4HPG.
Conclusion
The experimental results for (S)-3C4HPG and its isomer (S)-4C3HPG demonstrate a consistent, albeit not extensively replicated, pharmacological profile as mixed group I mGluR antagonists and group II mGluR agonists. The foundational studies provide quantitative data that appear to be in general agreement. However, to definitively establish the reproducibility of these findings, further independent studies employing standardized and detailed protocols are warranted. The comparison with well-characterized mGluR ligands like (S)-3,5-DHPG and MPEP highlights the unique dual activity of (S)-3C4HPG and underscores the importance of careful experimental design and interpretation, particularly concerning potential off-target effects of other modulators. Researchers and drug development professionals should consider the available data and detailed methodologies presented in this guide when designing and interpreting experiments involving (R/S)-3C4HPG.
References
Cross-Validation of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) Findings with Other Methods
(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a phenylglycine derivative that has been investigated for its activity at metabotropic glutamate receptors (mGluRs). This guide provides a comparative analysis of this compound's pharmacological profile, presenting experimental data from key assays and detailing the methodologies used to cross-validate these findings. The information is intended for researchers, scientists, and drug development professionals working on mGluR modulators.
Comparative Pharmacological Data
The activity of this compound has been characterized using functional assays in recombinant cell lines expressing specific mGluR subtypes. The following table summarizes the quantitative data on the agonist and antagonist activity of this compound at mGluR1, mGluR2, and mGluR4, alongside other phenylglycine derivatives for comparative context.
| Compound | mGluR1 Agonist Activity (EC50, µM) | mGluR1 Antagonist Activity (IC50, µM) | mGluR2 Agonist Activity (EC50, µM) | mGluR4 Agonist Activity |
| L-Glutamate | 3.3 | - | 0.3 | Agonist |
| This compound | Inactive | > 300 | Inactive | Inactive |
| (S)-3C4HPG | Inactive | > 300 | 3.8 | Agonist |
| (S)-4C3HPG | Inactive | 42 | 0.8 | Agonist |
| (S)-4CPG | Inactive | 48 | 10 | Agonist |
Data sourced from a study analyzing phenylglycine derivatives on cloned mGluR subtypes expressed in Chinese hamster ovary (CHO) cells[1].
Experimental Protocols
The cross-validation of findings for compounds like this compound relies on a combination of functional assays that measure different aspects of receptor activation and modulation. Below are the detailed methodologies for key experiments cited in the comparative data.
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous expression of mGluRs.
-
Transfection: CHO cells are stably transfected with the cDNA encoding the desired metabotropic glutamate receptor subtype (e.g., mGluR1, mGluR2, or mGluR4) using standard lipofection or electroporation methods. Successful transfectants are selected using an appropriate antibiotic resistance marker.
Phosphoinositide (PI) Hydrolysis Assay (for mGluR1)
This assay is used to determine the agonist and antagonist activity of compounds at Gq-coupled receptors like mGluR1, which signal through the activation of phospholipase C and subsequent hydrolysis of phosphoinositides.
-
Cell Seeding: Transfected CHO-mGluR1 cells are seeded into 24-well plates and cultured until they reach near confluence.
-
Labeling: The cells are labeled overnight with myo-[³H]inositol (0.5 µCi/ml) in an inositol-free medium.
-
Compound Incubation: The cells are washed and pre-incubated with a buffer containing LiCl₂ (10 mM) for 15 minutes. Test compounds (agonists) are then added and incubated for 30 minutes. For antagonist testing, the cells are pre-incubated with the antagonist for 15 minutes before the addition of an EC₅₀ concentration of L-glutamate.
-
Extraction and Measurement: The reaction is terminated by the addition of perchloric acid. The cell lysates are neutralized, and the inositol phosphates are separated by anion-exchange chromatography. The radioactivity of the eluted [³H]inositol phosphates is quantified using liquid scintillation counting.
cAMP Formation Assay (for mGluR2 and mGluR4)
This assay is employed to assess the activity of compounds at Gi/o-coupled receptors like mGluR2 and mGluR4, which inhibit adenylyl cyclase and lead to a decrease in cyclic AMP (cAMP) levels.
-
Cell Seeding: Transfected CHO-mGluR2 or CHO-mGluR4 cells are seeded in 24-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor, such as isobutylmethylxanthine (IBMX), for 10 minutes to prevent the degradation of cAMP.
-
Compound Incubation: The cells are then incubated with 10 µM forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) along with varying concentrations of the test compound (agonist) for 30 minutes. For antagonist testing, cells are pre-incubated with the antagonist before the addition of an EC₅₀ concentration of L-glutamate.
-
Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) kit.
Visualizations
Signaling Pathways of mGluR4
The canonical signaling pathway for mGluR4 involves the inhibition of adenylyl cyclase. However, alternative pathways have been proposed. The following diagram illustrates both the canonical and a potential alternative pathway for mGluR4 signaling.
Caption: mGluR4 Signaling Pathways.
Experimental Workflow for Cross-Validation
The following diagram outlines a typical experimental workflow for the cross-validation of a test compound's activity at different mGluR subtypes.
Caption: Cross-Validation Workflow.
References
A Comparative Analysis of (R)-3C4HPG and LY341495: Potent Modulators of Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two significant research compounds, (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) and LY341495, which are pivotal tools in the study of metabotropic glutamate receptors (mGluRs). This document outlines their mechanisms of action, receptor binding affinities, and the downstream signaling pathways they modulate, supported by experimental data and detailed protocols.
Introduction
Metabotropic glutamate receptors are G protein-coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability. Their dysfunction has been implicated in a variety of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention. This compound and LY341495 are two widely used ligands in mGluR research, exhibiting distinct pharmacological profiles that allow for the dissection of specific receptor functions.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data available for this compound and LY341495, highlighting their differing affinities and functional activities at various mGluR subtypes.
| Parameter | This compound ((R)-3-Carboxy-4-hydroxyphenylglycine) | LY341495 |
| Primary Target | Group I mGluRs (Antagonist), Group II mGluRs (Agonist) | Group II mGluRs (mGluR2/3) (Antagonist) |
| Chemical Structure | Phenylglycine derivative | Xanthenyl-containing cyclopropylglycine derivative |
| Binding Affinity (IC50/Ki/KB in µM) | ||
| mGluR1a | Antagonist (KB = 29 for DL-form)[1] | Antagonist (IC50 = 7.8)[2] |
| mGluR2 | Agonist (data not available) | Antagonist (IC50 = 0.021)[2] |
| mGluR3 | Agonist (data not available) | Antagonist (IC50 = 0.014)[2] |
| mGluR4 | Data not available | Antagonist (IC50 = 22)[2] |
| mGluR5a | Antagonist (IC50 = 53-280 for S-enantiomer)[3] | Antagonist (IC50 = 8.2)[2] |
| mGluR7 | Data not available | Antagonist (IC50 = 0.99)[2] |
| mGluR8 | Data not available | Antagonist (IC50 = 0.17)[2] |
| Functional Activity | Group I Antagonist / Group II Agonist[4] | Potent and selective Group II Antagonist[2] |
Mechanism of Action and Signaling Pathways
This compound exhibits a dual activity profile, acting as an antagonist at Group I mGluRs (mGluR1 and mGluR5) and an agonist at Group II mGluRs (mGluR2 and mGluR3). Antagonism of Group I receptors by this compound blocks the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation. Conversely, as a Group II agonist, it inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
LY341495 is a highly potent and selective competitive antagonist of Group II mGluRs, with a preference for mGluR2 and mGluR3. By blocking the action of endogenous glutamate at these receptors, LY341495 disinhibits adenylyl cyclase, leading to an increase in intracellular cAMP levels. At higher concentrations, LY341495 can also antagonize other mGluR subtypes.
This compound Signaling Pathways
LY341495 Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and LY341495 are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the mGluR subtype of interest.
-
Radioligand (e.g., [3H]LY341495 for Group II mGluRs).
-
Test compounds (this compound and LY341495).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Assay
This assay is used to measure the functional activity of compounds at Gq-coupled receptors, such as Group I mGluRs.
Materials:
-
Cells expressing the Group I mGluR subtype of interest (e.g., mGluR1a or mGluR5a).
-
[3H]-myo-inositol.
-
Agonist (e.g., Glutamate or Quisqualate).
-
Test compounds (this compound and LY341495).
-
LiCl solution.
-
Dowex AG1-X8 resin.
-
Scintillation fluid and counter.
Procedure:
-
Culture the cells in 24-well plates and label them overnight with [3H]-myo-inositol.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with LiCl solution to inhibit inositol monophosphatase.
-
Add the test compound (antagonist) at various concentrations and incubate.
-
Stimulate the cells with a fixed concentration of an agonist.
-
Lyse the cells and separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting.
-
For antagonists, determine the IC50 value, which is the concentration that inhibits 50% of the agonist-induced PI hydrolysis.
cAMP Formation Assay
This assay is used to measure the functional activity of compounds at Gi/o- or Gs-coupled receptors, such as Group II and III mGluRs.
Materials:
-
Cells expressing the Group II or III mGluR subtype of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Agonist (e.g., Glutamate).
-
Test compounds (this compound and LY341495).
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).
Procedure:
-
Culture the cells in a 96-well plate.
-
Pre-incubate the cells with the test compound (antagonist) at various concentrations.
-
Stimulate the cells with a combination of forskolin and an agonist. Forskolin is used to elevate basal cAMP levels, allowing for the detection of inhibition by Gi/o-coupled receptor agonists.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.
-
For antagonists, determine the IC50 value, which is the concentration that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP formation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of mGluR ligands.
Experimental Workflow Diagram
Conclusion
This compound and LY341495 represent valuable pharmacological tools for probing the function of metabotropic glutamate receptors. Their distinct selectivity and opposing actions at Group II mGluRs make them ideal for comparative studies aimed at elucidating the specific roles of these receptors in health and disease. While extensive data is available for LY341495, further characterization of this compound's activity across all mGluR subtypes is warranted to fully leverage its unique pharmacological profile. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such comparative analyses.
References
- 1. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studying (R)-3C4HPG's Effects on mGluR4
For researchers, scientists, and drug development professionals investigating the effects of novel compounds such as (R)-3C4HPG on the metabotropic glutamate receptor 4 (mGluR4), rigorous experimental design with appropriate controls is paramount to ensure the validity and specificity of the findings. This guide provides a comparative framework for designing and interpreting experiments aimed at characterizing the pharmacological profile of this compound, with a focus on establishing its activity as a potential mGluR4 agonist.
Understanding the Target: mGluR4
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) predominantly expressed at presynaptic terminals. Upon activation by glutamate, mGluR4 couples to the Gαi/o subunit of the heterotrimeric G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release. Due to its role in regulating synaptic transmission, mGluR4 is a promising therapeutic target for various neurological and psychiatric disorders.
Key Control Compounds for mGluR4 Agonist Studies
To unequivocally determine the efficacy and selectivity of this compound as an mGluR4 agonist, it is essential to compare its activity against well-characterized positive and negative controls.
Positive Controls (Agonists and Positive Allosteric Modulators):
-
L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4): A prototypical orthosteric agonist for group III mGluRs, including mGluR4. It directly binds to the glutamate binding site to activate the receptor.[1][2]
-
PHCCC (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide): A well-known positive allosteric modulator (PAM) of mGluR4.[1] PAMs do not directly activate the receptor but enhance the response to an orthosteric agonist like glutamate.[3]
-
VU0155041: Another selective mGluR4 PAM that can be used to confirm allosteric mechanisms.[1]
Negative Controls (Antagonists):
-
(RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG): An antagonist for group III mGluRs.[1]
-
(S)-2-Amino-2-methyl-4-phosphonobutanoic acid (MAP4): Another group III mGluR antagonist.[1]
-
LY341495: A potent and widely used broad-spectrum mGluR antagonist that can be used to confirm that the observed effects are mediated by an mGlu receptor.[4]
-
MSX-3 and UBP1112: Selective antagonists for mGluR4.[5]
Comparative Data of Control Compounds
The following table summarizes the reported potencies of key control compounds at mGluR4. These values can serve as a benchmark for evaluating the performance of this compound.
| Compound | Type | Target | Potency (EC50/IC50) |
| L-AP4 | Agonist | Group III mGluRs | Submicromolar to low micromolar at mGluR4[1] |
| PHCCC | PAM | mGluR4 | Potentiates glutamate response[1] |
| VU0155041 | PAM | mGluR4 | Potentiates glutamate response[1] |
| CPPG | Antagonist | Group III mGluRs | Varies depending on the assay |
| MAP4 | Antagonist | Group III mGluRs | Varies depending on the assay |
| LY341495 | Antagonist | Broad mGluR | Potent antagonist across group III mGluRs[1] |
Experimental Protocols and Workflows
To characterize the effects of this compound, a multi-tiered experimental approach is recommended, starting with in vitro assays to establish direct receptor interaction and moving towards more complex systems to assess functional consequences.
Logical Workflow for this compound Characterization
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Presynaptic Localization of Metabotropic Glutamate Receptor Subtypes in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive and negative allosteric modulation of metabotropic glutamate receptors: emerging therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
A Researcher's Guide to Assessing the Purity and Identity of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG)
For researchers, scientists, and drug development professionals, establishing the purity and verifying the identity of chiral compounds like (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and data presentation formats, to facilitate a comprehensive assessment of this compound samples.
This compound is a non-proteinogenic amino acid with the molecular formula C9H9NO5 and a molecular weight of 211.17 g/mol [1]. Its chiral nature necessitates the use of specific analytical methods to not only determine its overall purity but also to quantify the enantiomeric excess of the desired (R)-enantiomer.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound. The following table summarizes the primary techniques and the typical data obtained:
| Analytical Technique | Parameter Measured | Typical Data/Information | Purpose |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity, Chemical Purity | Retention Time (tR), Peak Area (%), Enantiomeric Excess (% ee) | Quantifies the percentage of the desired (R)-enantiomer and other chemical impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular Structure | Chemical Shift (δ), Coupling Constants (J), Integration | Confirms the chemical structure and identity of the compound. |
| Mass Spectrometry (MS) | Molecular Weight, Fragmentation Pattern | Mass-to-charge ratio (m/z) | Confirms the molecular weight and provides structural information through fragmentation analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Wavenumber (cm⁻¹) of absorbed infrared radiation | Identifies the presence of key functional groups in the molecule. |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are outlined below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for determining the enantiomeric purity of this compound. The goal is to separate the (R)- and (S)-enantiomers to calculate the enantiomeric excess (% ee).
Workflow for Chiral HPLC Analysis:
Caption: Workflow for Chiral HPLC Analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Column: The choice of a chiral stationary phase (CSP) is critical. For phenylglycine analogs, polysaccharide-based columns (e.g., Chiralpak series) or crown ether-based columns have shown good selectivity[2]. A common starting point would be a Chiralpak AD-H or Chiralcel OD-H column.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape[3]. For reversed-phase chiral HPLC, a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol is used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Data Analysis:
The enantiomeric excess (% ee) is calculated from the peak areas of the (R)- and (S)-enantiomers using the following formula:
% ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.
Workflow for NMR Analysis:
Caption: Workflow for NMR Analysis of this compound.
Instrumentation and Conditions:
-
NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Solvent: A suitable deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) or a solvent-related peak can be used for referencing the chemical shifts.
Expected ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton, and the amine and carboxylic acid protons. The chemical shifts and coupling patterns will be characteristic of the 3-carboxy-4-hydroxyphenylglycine structure.
Expected ¹³C NMR Data: The carbon NMR spectrum will show resonances for the nine carbon atoms in the molecule, including the two carboxyl carbons, the aromatic carbons, and the α-carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and can provide structural information through analysis of its fragmentation pattern.
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for Mass Spectrometry Analysis of this compound.
Instrumentation and Conditions:
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) or chemical ionization (CI) source is suitable for this type of molecule.
-
Mode: Analysis can be performed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 212.18. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 210.16.
Expected Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer will likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). Common fragmentation pathways for amino acids include the loss of the carboxylic acid group[4].
Potential Impurities
The purity assessment should also consider potential impurities that may arise from the synthesis of this compound. For phenylglycine analogs, potential impurities can include[5]:
-
The (S)-enantiomer: The opposite enantiomer is the most common chiral impurity.
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
-
By-products: Products from side reactions that may have occurred during the synthesis. For instance, in the synthesis of phenylglycine derivatives, racemization can be a significant side reaction[5].
-
Degradation products: The compound may degrade over time or under certain storage conditions.
A comprehensive purity analysis will involve screening for these potential impurities using the techniques described above.
By employing a combination of these analytical methods, researchers can confidently assess the purity and confirm the identity of their this compound samples, ensuring the integrity of their scientific investigations.
References
Safety Operating Guide
Proper Disposal of (R)-3C4HPG: A Guide for Laboratory Personnel
Disclaimer: This document provides general guidance for the proper disposal of (R)-3C4HPG based on standard laboratory safety protocols for research chemicals. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this compound should be handled as a potentially hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements in your location.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of the research compound this compound. Adherence to these procedures is critical for laboratory safety and environmental protection.
Chemical and Physical Properties
Below is a summary of the known chemical and physical properties of this compound. The lack of comprehensive hazard data necessitates treating this compound with caution.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | PubChem |
| Molecular Weight | 211.17 g/mol | PubChem |
| Appearance | Not available | - |
| Solubility | Not available | - |
| Hazard Data | Not available | - |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific hazard data, all waste containing this compound must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams (e.g., non-hazardous, biological, radioactive) to avoid unforeseen chemical reactions and to ensure proper disposal.
2. Waste Collection and Storage:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound, Aqueous."
-
Solid Waste: Collect unused or expired pure this compound, as well as contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), in a separate, sealed container. This container should be labeled "Hazardous Waste: this compound, Solid."
-
Container Labeling: All waste containers must be accurately labeled with the full chemical name, "(R)-3-Carboxy-4-hydroxyphenylglycine," and the approximate concentration and volume. Affix a hazardous waste tag as required by your institution.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.
3. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if soluble).
-
Rinsate Collection: The first rinsate, and any subsequent rinses as per institutional policy, must be collected and disposed of as hazardous aqueous waste.
-
Container Defacing: After rinsing, deface or remove the original label to prevent misuse.
-
Final Disposal: Dispose of the rinsed and defaced container according to your institution's guidelines for non-hazardous lab glass or plastic.
4. Arranging for Professional Disposal:
-
Contact EHS: Never dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
This structured approach ensures that all personnel are aware of the necessary precautions and procedures for handling and disposing of this research chemical, thereby minimizing risks and ensuring regulatory compliance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
